molecular formula C18H25N3O5S2 B601676 N-Desmethyldofetilide CAS No. 176447-94-2

N-Desmethyldofetilide

Cat. No.: B601676
CAS No.: 176447-94-2
M. Wt: 427.54
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Description

N-Desmethyldofofetilide is identified as the major oxidative metabolite of Dofetilide, a Class III antiarrhythmic drug . This biotransformation occurs primarily via N-dealkylation, a metabolic pathway mediated by the cytochrome P450 enzyme CYP3A4 in the liver . As a reference standard, this compound is an essential tool for in vitro studies aimed at characterizing the metabolic fate and disposition of the parent drug, Dofetilide . Investigations into its pharmacological activity reveal that this metabolite exhibits Class III (cardiac action potential duration prolonging) antiarrhythmic properties, although its potency is significantly lower than that of the parent molecule . The primary research value of N-Desmethyldofetilide lies in its critical role in drug metabolism and pharmacokinetic (DMPK) studies. It enables researchers to elucidate metabolic stability, identify potential drug-drug interactions involving the CYP3A4 pathway, and understand the complete pharmacological profile of Dofetilide administration . Its use is fundamental in analytical method development and validation, serving as a certified reference material for the accurate quantification of metabolites in biological matrices during non-clinical and clinical research, thereby supporting drug development and regulatory submissions. This product is intended for research purposes by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethylamino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S2/c1-27(22,23)20-16-5-3-15(4-6-16)11-12-19-13-14-26-18-9-7-17(8-10-18)21-28(2,24)25/h3-10,19-21H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITIJIUDNAYXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176447-94-2
Record name Methanesulfonamide, N-(4-(2-((2-(4-((methylsulfonyl)amino)phenoxy)ethyl)amino)ethyl)phenyl)-
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Record name N-[4-(2-(2-[4-(methanesulfonamido)phenoxy]ethyl)amino)phenyl]methanesulfonamide
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Record name METHANESULFONAMIDE, N-(4-(2-((2-(4-((METHYLSULFONYL)AMINO)PHENOXY)ETHYL)AMINO)ETHYL)PHENYL)-
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Foundational & Exploratory

N-Desmethyldofetilide: A Technical Overview of its Mechanism of Action as a Metabolite of Dofetilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of N-desmethyldofetilide, the primary metabolite of the potent Class III antiarrhythmic agent, dofetilide. Current scientific literature indicates that this compound is largely clinically inactive, with a potency at least 20 times lower than its parent compound.[1][2] Therefore, a comprehensive understanding of its mechanism of action is intrinsically linked to that of dofetilide. This guide will first elucidate the well-established mechanism of dofetilide and then contextualize the pharmacological activity of this compound based on available data.

Dofetilide: The Parent Compound's Mechanism of Action

Dofetilide exerts its antiarrhythmic effects by selectively blocking the rapid component of the delayed rectifier potassium current (IKr).[3][4][5][6] This current is crucial for the repolarization phase of the cardiac action potential. The IKr channel is encoded by the human Ether-à-go-go-Related Gene (hERG). By inhibiting this channel, dofetilide prolongs the action potential duration (APD) and the effective refractory period in cardiac tissues, a hallmark of Class III antiarrhythmic agents.[7][8] This prolongation of repolarization helps to terminate re-entrant arrhythmias and maintain normal sinus rhythm.[5]

The interaction of dofetilide with the hERG channel is highly specific. It binds with high affinity to the open state of the channel from the intracellular side of the pore.[9] This state-dependent binding is a key feature of its mechanism.

Signaling Pathway of Dofetilide's Action

The primary action of dofetilide is a direct interaction with the hERG potassium channel, leading to a cascade of electrophysiological changes at the cellular level. This ultimately manifests as a prolongation of the QT interval on an electrocardiogram (ECG).

Dofetilide_Mechanism Dofetilide Dofetilide hERG hERG (IKr) K+ Channel (Open State) Dofetilide->hERG Binds to IKr_Block Blockade of IKr Current hERG->IKr_Block K_Efflux Decreased K+ Efflux IKr_Block->K_Efflux APD Prolongation of Action Potential Duration (APD) K_Efflux->APD ERP Increased Effective Refractory Period (ERP) APD->ERP QT_Interval QT Interval Prolongation APD->QT_Interval Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic QT_Interval->Antiarrhythmic Proarrhythmic Proarrhythmic Risk (Torsades de Pointes) QT_Interval->Proarrhythmic

Dofetilide's primary mechanism of action on the hERG channel.

This compound: The Major Metabolite

This compound is the primary product of dofetilide metabolism, formed via N-dealkylation mediated by the cytochrome P450 enzyme CYP3A4.[1][10] Despite being the major metabolite, studies have consistently shown that this compound and other metabolites of dofetilide are clinically inactive or possess significantly lower potency than the parent drug.[1][2]

Quantitative Data on Potency
CompoundTargetPotency (IC50)Cell TypeMethod
DofetilidehERG7 nMHEK293Automated Patch-Clamp
DofetilideIKr13 nMRabbit Ventricular MyocytesManual Patch-Clamp
DofetilidehERG103.4 ± 5.4 nMCHO CellsNot Specified
This compoundIKr≥ 20-fold higher than dofetilideNot SpecifiedIn vitro pharmacology studies

This table summarizes reported IC50 values for dofetilide and the relative potency of this compound. Note that IC50 values can vary depending on the experimental conditions.[1][11][12]

Experimental Protocols

The investigation of dofetilide and its metabolites on cardiac ion channels typically involves electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying the effects of compounds on ion channel function.

Objective: To measure the inhibitory effect of a test compound (e.g., dofetilide, this compound) on the hERG current (IKr).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are commonly used.[9][11]

  • Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recording.

  • Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of transmembrane currents.

  • Solutions:

    • External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to measure the deactivating "tail current," which is a hallmark of IKr.

  • Drug Application: The test compound is applied to the external solution at various concentrations. The effect on the hERG current amplitude is measured at each concentration to determine the IC50 value.

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., hERG-transfected HEK293) Cell_Prep Cell Preparation (Dissociation) Cell_Culture->Cell_Prep Recording Whole-Cell Patch-Clamp Recording Cell_Prep->Recording Voltage_Protocol Apply Voltage-Clamp Protocol (Elicit IKr) Recording->Voltage_Protocol Baseline Record Baseline Current Voltage_Protocol->Baseline Drug_App Apply Test Compound (e.g., this compound) Baseline->Drug_App Post_Drug Record Post-Drug Current Drug_App->Post_Drug Analysis Data Analysis (Determine IC50) Post_Drug->Analysis

Workflow for a typical whole-cell patch-clamp experiment.

Conclusion

The mechanism of action of this compound is intrinsically tied to its parent compound, dofetilide, which is a potent and selective blocker of the hERG potassium channel. However, available evidence strongly indicates that this compound is a significantly less potent metabolite, with at least a 20-fold reduction in activity compared to dofetilide.[1] Consequently, it is considered clinically inactive and is not expected to contribute significantly to either the therapeutic or the proarrhythmic effects observed with dofetilide therapy.[2] For drug development and safety pharmacology professionals, while it is important to characterize the activity of major metabolites, the focus for understanding the clinical effects and risks associated with dofetilide administration should remain on the parent compound. Future research could provide more precise quantitative data on the interaction of this compound with the hERG channel, but based on current knowledge, its direct mechanism of action is of low clinical relevance.

References

Chemical and physical properties of N-Desmethyldofetilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of N-Desmethyldofetilide, a primary metabolite of the Class III antiarrhythmic agent, Dofetilide. This document compiles available data on its core properties, relevant biological pathways, and outlines key experimental methodologies for its study.

Core Chemical and Physical Properties

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name N-[4-[2-[[2-[4-[(Methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide
CAS Number 176447-94-2[1]
Molecular Formula C₁₈H₂₅N₃O₅S₂[1]
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C
Table 2: Physicochemical Properties of this compound
PropertyValueNotes
Molecular Weight 427.54 g/mol
Predicted XlogP 1.4XLogP3-AA prediction. Experimental data not available.
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableGeneral solubility is expected in organic solvents like DMSO and ethanol.[2][3][4][5]
pKa Data not available

Biological Signaling Pathway: Interaction with hERG Potassium Channel

This compound is a metabolite of dofetilide, a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr).[6] This current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel, which plays a critical role in cardiac action potential repolarization. The primary mechanism of action of dofetilide, and likely its metabolite this compound, involves the blockade of this channel.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HERG hERG K+ Channel (IKr) K_ion_out K+ Efflux HERG->K_ion_out Normal Function Prolongation Action Potential Duration Prolongation HERG->Prolongation Leads to NDD This compound NDD->HERG Blockade AP Cardiac Action Potential Repolarization K_ion_out->AP Contributes to K_ion_in K+ Arrhythmia Potential for Arrhythmia Prolongation->Arrhythmia Can cause

Caption: Interaction of this compound with the hERG potassium channel.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, this section outlines the general methodologies that would be employed for its study, based on standard laboratory practices for similar compounds.

Synthesis

Note: The synthesis of this compound is available through custom synthesis from various chemical suppliers.[1][7]

Purification

Purification of this compound would typically be achieved using chromatographic techniques.

  • Method: Flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: Silica gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.

  • Mobile Phase: A gradient of organic solvents (e.g., ethyl acetate in hexanes for normal-phase, or acetonitrile in water with a modifier like formic acid or trifluoroacetic acid for reverse-phase) would be optimized to achieve separation from impurities.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Analytical Methods

A validated HPLC method is essential for assessing the purity of this compound and for quantitative analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for this type of analyte.[8]

  • Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol.[9][10] A common starting point could be a 75:25 (v/v) mixture of methanol and water.[8]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[9][10]

  • Detection Wavelength: Detection is typically performed at a wavelength of maximum absorbance for the analyte, often around 254 nm for aromatic compounds.[8][9]

  • Injection Volume: 20 µL.[8][9]

NMR spectroscopy is used to confirm the chemical structure of this compound.

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Expected signals would include aromatic protons, methylene protons of the ethyl and ethoxy chains, and the methyl protons of the sulfonyl groups. The absence of the N-methyl signal seen in dofetilide would be a key indicator of successful synthesis.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents for NMR analysis.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

  • Analysis: The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

In Vitro hERG Activity Assay (Patch-Clamp Electrophysiology)

The functional effect of this compound on the hERG channel is most accurately assessed using the whole-cell patch-clamp technique.[11][12]

  • Cell Line: A mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, is typically used.[11]

  • Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.[13]

    • Internal (Pipette) Solution (in mM): 120 KCl, 5.374 CaCl₂, 1.75 MgCl₂, 10 HEPES, 4 Na₂-ATP, pH adjusted to 7.2 with KOH.[13]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG. For example, a depolarizing pulse to +40 mV for 500 ms, followed by a ramp down to -80 mV over 100 ms, repeated every 5 seconds.[13]

  • Data Analysis: The effect of this compound is quantified by measuring the reduction in the hERG tail current amplitude at various concentrations of the compound. An IC₅₀ value (the concentration at which 50% of the current is inhibited) is then calculated.

Experimental Workflows

The following diagram illustrates a typical workflow for the in vitro assessment of this compound's effect on the hERG channel.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (hERG-expressing cells) Patch Whole-Cell Patch Clamp CellCulture->Patch SolutionPrep Solution Preparation (Internal & External) SolutionPrep->Patch CompoundPrep This compound Stock Solution Application Apply this compound (various concentrations) CompoundPrep->Application Baseline Record Baseline hERG Current Patch->Baseline Establish seal Baseline->Application Recording Record hERG Current in presence of compound Application->Recording Measure Measure Current Inhibition Recording->Measure Curve Generate Concentration- Response Curve Measure->Curve IC50 Calculate IC50 Value Curve->IC50

Caption: Workflow for hERG patch-clamp experiment.

Conclusion

This compound is an important metabolite for study in the context of the pharmacology and safety profile of Dofetilide. While some of its specific physical properties are not well-documented in publicly accessible sources, its chemical identity is well-established. The primary biological activity of this compound is presumed to be the blockade of the hERG potassium channel, a characteristic inherited from its parent compound. The experimental methodologies outlined in this guide provide a framework for the further investigation of this compound's properties and biological effects.

References

In Vitro Metabolism of Dofetilide to N-Desmethyldofetilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of dofetilide, focusing on its N-demethylation to the primary metabolite, N-desmethyldofetilide. This document outlines the key enzymatic processes, quantitative kinetic data, detailed experimental protocols, and the regulatory pathways governing the expression of the primary metabolizing enzyme.

Introduction

Dofetilide is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[1] Its metabolism is a critical factor in its pharmacokinetic profile and potential for drug-drug interactions. Approximately 50% of dofetilide's metabolism occurs in the liver.[2] The primary metabolic pathway is N-demethylation, leading to the formation of this compound.[3][4] In vitro studies using human liver microsomes have been instrumental in elucidating the enzymatic basis of this transformation.[3][5]

Enzymatic Pathway of Dofetilide N-Demethylation

The conversion of dofetilide to this compound is an oxidative metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3] Specifically, in vitro studies have identified CYP3A4 as the major isoform responsible for this N-dealkylation.[3][4][6] While other CYP isoforms may play a minor role, the correlation between CYP3A4 activity and the rate of N-demethylation in human liver microsomes is strong (r = 0.903).[3]

The metabolic conversion can be represented as follows:

Dofetilide Dofetilide N_Desmethyldofetilide This compound Dofetilide->N_Desmethyldofetilide N-demethylation (CYP3A4)

Figure 1: Metabolic conversion of Dofetilide.

Quantitative Analysis of Dofetilide N-Demethylation

Quantitative in vitro studies provide essential parameters to understand the kinetics of dofetilide metabolism. The Michaelis-Menten constant (Km) for the N-demethylation of dofetilide in human liver microsomes has been determined, indicating a relatively low affinity of CYP3A4 for dofetilide.[3]

ParameterValueIn Vitro SystemReference
Km (Michaelis-Menten Constant) 657 +/- 116 µMHuman Liver Microsomes[3]

Table 1: Kinetic Parameter for Dofetilide N-Demethylation

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to assess the metabolism of dofetilide to this compound using human liver microsomes.

Materials and Reagents
  • Dofetilide

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (IS) for analytical quantification (e.g., a structurally similar, stable isotope-labeled compound)[4]

Incubation Procedure
  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (a typical concentration is 0.5 mg/mL), and dofetilide at various concentrations to determine enzyme kinetics.[7]

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to characterize the time course of metabolism.

  • Termination of the Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[8]

  • Sample Preparation for Analysis:

    • Add the internal standard to each sample.

    • Vortex the samples to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Method: UPLC-MS/MS

The quantification of dofetilide and this compound is typically performed using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[4][9]

ParameterTypical Conditions
Chromatographic Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol mixture with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)

Table 2: Typical UPLC-MS/MS Conditions for Dofetilide and this compound Analysis

The specific MRM transitions for dofetilide, this compound, and the internal standard would need to be optimized.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro dofetilide metabolism experiment.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Dofetilide) pre_incubation Pre-incubate at 37°C prep_reagents->pre_incubation prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate with NADPH prep_nadph->initiate_reaction pre_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate with Cold ACN incubate->terminate_reaction add_is Add Internal Standard terminate_reaction->add_is centrifuge Centrifuge add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc_msms UPLC-MS/MS Analysis supernatant->uplc_msms data_analysis Data Analysis uplc_msms->data_analysis

Figure 2: In Vitro Dofetilide Metabolism Workflow.
Signaling Pathway for CYP3A4 Regulation

The expression of CYP3A4, the key enzyme in dofetilide N-demethylation, is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR).[3] The following diagram illustrates this regulatory pathway.

cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR Ligand Inducer Ligand (e.g., Rifampicin) Ligand->PXR activates XREM XREM (Promoter Region) PXR_RXR->XREM binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene enhances transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA transcription CYP3A4_Protein CYP3A4 Protein (in ER) CYP3A4_mRNA->CYP3A4_Protein translation Dofetilide_Metabolism Dofetilide -> this compound CYP3A4_Protein->Dofetilide_Metabolism catalyzes

Figure 3: PXR-Mediated Regulation of CYP3A4 Expression.

Conclusion

The in vitro N-demethylation of dofetilide to this compound is a well-characterized metabolic pathway predominantly mediated by CYP3A4. The low affinity of this interaction, as indicated by the high Km value, is a key consideration in assessing its metabolic profile. The experimental protocols and regulatory pathway information provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate this important aspect of dofetilide's disposition. Understanding these in vitro metabolic characteristics is crucial for predicting in vivo pharmacokinetics and the potential for drug-drug interactions.

References

An In-Depth Technical Guide on the Cardiac Ion Channel Activity of N-Desmethyldofetilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldofetilide is the principal metabolite of dofetilide, a potent Class III antiarrhythmic agent. While dofetilide's primary mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), leading to prolongation of the cardiac action potential, the cardiac ion channel activity of its major metabolite, this compound, is significantly less pronounced. This technical guide provides a comprehensive overview of the available data on the cardiac ion channel activity of this compound, including comparative potency with the parent compound. Detailed experimental protocols for assessing cardiac ion channel activity are also provided to facilitate further research in this area.

Introduction

Dofetilide is a well-established antiarrhythmic drug used for the conversion and maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Its therapeutic and proarrhythmic effects are primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the IKr current. Dofetilide is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with N-desmethylation being a major metabolic pathway, resulting in the formation of this compound.[1][2] Understanding the electrophysiological profile of this major metabolite is crucial for a comprehensive assessment of dofetilide's overall cardiac safety and efficacy.

Dofetilide Metabolism and the Formation of this compound

Dofetilide undergoes hepatic metabolism, with approximately 50% of the drug being metabolized in the liver.[3] The primary metabolic pathway is N-dealkylation, leading to the formation of this compound.[1] This process is mediated by the CYP3A4 enzyme system.[1] While several other minor metabolites are formed through N-oxidation and further degradation, this compound is considered the major metabolite.[2]

Dofetilide Dofetilide N_Desmethyldofetilide This compound Dofetilide->N_Desmethyldofetilide CYP3A4 (N-dealkylation) Other_Metabolites Other Minor Metabolites Dofetilide->Other_Metabolites CYP3A4 (N-oxidation, etc.) Elimination Renal/Fecal Elimination Dofetilide->Elimination N_Desmethyldofetilide->Elimination Other_Metabolites->Elimination

Dofetilide Metabolism Pathway

Quantitative Analysis of Cardiac Ion Channel Activity

Available data indicates that this compound possesses significantly lower pharmacological activity compared to its parent compound, dofetilide. While specific IC50 values for this compound across a comprehensive panel of cardiac ion channels are not widely reported in publicly available literature, comparative potency data provides valuable insights into its electrophysiological profile.

CompoundTarget Ion ChannelPotency (IC50)Fold Difference vs. DofetilideReference
Dofetilide hERG (IKr)~7-35 nM-[4][5]
This compound hERG (IKr)>20-fold higher than dofetilide>20x[1]
Dofetilide N-oxide Sodium Channels (INa)High concentrations requiredNot directly compared to dofetilide's INa activity[1]

Note: The table reflects the currently available data. Further studies are required to establish definitive IC50 values for this compound on various cardiac ion channels.

Studies have shown that three of dofetilide's metabolites exhibit Class III antiarrhythmic activity (potassium channel blockade) at concentrations at least 20-fold higher than dofetilide itself.[1] Another metabolite, dofetilide N-oxide, has demonstrated Class I activity (sodium channel blockade), but only at high concentrations.[1] Importantly, it has been reported that none of the dofetilide metabolites significantly affect the resting membrane potential or the amplitude of the action potential.[1] Some sources even state that the metabolites are clinically inactive.[2][6]

Experimental Protocols for Assessing Cardiac Ion Channel Activity

To rigorously evaluate the cardiac ion channel activity of compounds like this compound, standardized electrophysiological techniques are employed. The whole-cell patch-clamp technique is the gold standard for characterizing the interaction of a drug with specific ion channels.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro electrophysiological effects of a test compound.

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing hERG) Cell_Harvesting Cell Harvesting and Plating on Coverslips Cell_Culture->Cell_Harvesting Patch_Pipette Fabricate and Fill Patch Pipette Cell_Harvesting->Patch_Pipette Giga_Seal Form Gigaohm Seal Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound (this compound) Record_Baseline->Apply_Compound Record_Drug_Effect Record Currents in Presence of Compound Apply_Compound->Record_Drug_Effect Data_Acquisition Data Acquisition and Leak Subtraction Record_Drug_Effect->Data_Acquisition Analysis Analyze Current Inhibition and Channel Kinetics Data_Acquisition->Analysis IC50_Determination Determine IC50 Value Analysis->IC50_Determination

In Vitro Electrophysiology Workflow
hERG (IKr) Channel Assay Protocol

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Voltage Protocol: A depolarizing pulse to +20 mV for 2-5 seconds from a holding potential of -80 mV is applied to activate the channels. The membrane is then repolarized to -50 mV to record the characteristic hERG tail current, which is used to quantify drug-induced block.

  • Data Analysis: The peak tail current amplitude in the presence of varying concentrations of the test compound is compared to the baseline current to determine the concentration-response curve and calculate the IC50 value.

Nav1.5 (Peak Sodium Current) Assay Protocol
  • Cell Line: HEK293 cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.5 channel are suitable.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

  • Voltage Protocol: From a holding potential of -120 mV, a brief (e.g., 20 ms) depolarizing pulse to -20 mV is applied to elicit the peak inward sodium current.

  • Data Analysis: The peak inward current amplitude at each test concentration is measured and normalized to the control current to generate a concentration-response curve for IC50 determination.

Cav1.2 (L-type Calcium Current) Assay Protocol
  • Cell Line: HEK293 or CHO cells stably expressing the human Cav1.2 channel subunits (α1c, β2, and α2δ).

  • Solutions:

    • External Solution (in mM): 120 N-methyl-D-glucamine (NMDG), 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with HCl. (Barium is often used as the charge carrier to enhance the current and reduce calcium-dependent inactivation).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol: From a holding potential of -80 mV, a depolarizing step to +10 mV for 200-300 ms is used to activate the L-type calcium channels. A pre-pulse to -40 mV can be included to inactivate any contaminating sodium or T-type calcium channels.

  • Data Analysis: The peak inward calcium (or barium) current is measured at different compound concentrations to determine the IC50 value.

Signaling Pathways and Molecular Interactions

The primary mechanism of action for dofetilide and, by extension, its metabolites on cardiac ion channels is direct physical blockade of the channel pore. There is no evidence to suggest the involvement of complex intracellular signaling cascades in the immediate channel-blocking effects of these compounds.

cluster_membrane Cell Membrane hERG hERG (IKr) Channel Nav15 Nav1.5 (INa) Channel Cav12 Cav1.2 (ICaL) Channel Dofetilide Dofetilide Dofetilide->hERG High Affinity Blockade ND_Dofetilide This compound ND_Dofetilide->hERG Low Affinity Blockade Dofetilide_N_Oxide Dofetilide N-oxide Dofetilide_N_Oxide->Nav15 Very Low Affinity Blockade

Direct Ion Channel Blockade

Conclusion

This compound, the major metabolite of dofetilide, exhibits significantly reduced activity on cardiac ion channels compared to the parent drug. Its potency for blocking the hERG channel (IKr) is at least 20-fold lower than that of dofetilide. While other metabolites may have weak effects on sodium channels at high concentrations, the overall contribution of dofetilide's metabolites to its clinical electrophysiological profile appears to be minimal. The provided experimental protocols offer a framework for further detailed investigation into the cardiac ion channel pharmacology of this compound and other drug metabolites, which is essential for a thorough cardiac risk assessment in drug development. Further research to determine the precise IC50 values of this compound on a panel of cardiac ion channels is warranted to complete its safety profile.

References

Pharmacological Profile of N-Desmethyldofetilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldofetilide is the principal metabolite of dofetilide, a potent Class III antiarrhythmic agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. Dofetilide exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). The pharmacological activity of its major metabolite, this compound, is of significant interest for understanding the overall safety and efficacy profile of dofetilide. This document summarizes key quantitative data, details experimental protocols for the assessment of its pharmacological properties, and provides visual representations of relevant pathways and workflows.

Introduction

Dofetilide is a well-established antiarrhythmic drug used for the maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Its primary mechanism of action involves the selective blockade of the hERG potassium channel, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period. The metabolism of dofetilide primarily occurs in the liver, leading to the formation of several metabolites, with this compound being the most abundant. Understanding the pharmacological activity of this major metabolite is crucial for a complete assessment of dofetilide's clinical profile, including its potential for drug-drug interactions and off-target effects. This guide provides a detailed examination of the available data on this compound.

Mechanism of Action

The primary pharmacological target of dofetilide and, by extension, its metabolites is the hERG (Kv11.1) potassium channel, which conducts the IKr current. This current plays a critical role in the repolarization phase of the cardiac action potential.

hERG Potassium Channel Inhibition

dot

cluster_cell Cardiomyocyte dofetilide Dofetilide hERG hERG (IKr) Channel dofetilide->hERG Strong Inhibition metabolite This compound (Significantly Less Potent) metabolite->hERG Weak Inhibition repolarization Repolarization hERG->repolarization K+ Efflux apd Action Potential Duration Prolongation repolarization->apd Modulates

Figure 1: Signaling pathway of hERG channel inhibition.

Pharmacokinetics and Metabolism

The formation of this compound is a key step in the metabolic clearance of dofetilide.

In Vitro Metabolism

The primary metabolic pathway for the formation of this compound is N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[2] In vitro studies using human liver microsomes have determined the Michaelis-Menten constant (KM) for this reaction.

Table 1: In Vitro Metabolic Parameters of Dofetilide N-Demethylation

ParameterValueEnzymeSource
KM657 ± 116 µMCYP3A4[2]

The high KM value indicates a low affinity of dofetilide for the CYP3A4 enzyme, suggesting that at therapeutic concentrations, this metabolic pathway may not be easily saturated.

dot

Dofetilide Dofetilide HLM Human Liver Microsomes Dofetilide->HLM CYP3A4 CYP3A4 HLM->CYP3A4 Contains NDesmethyl This compound CYP3A4->NDesmethyl N-Demethylation

Figure 2: Dofetilide metabolism workflow.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its interaction with cardiac ion channels.

Electrophysiological Effects

Consistent with its reduced affinity for the hERG channel, this compound is expected to have a minimal effect on cardiac repolarization and the QT interval compared to dofetilide. While direct comparative studies on action potential duration are scarce, the significantly lower potency in hERG inhibition strongly suggests a lack of clinically relevant electrophysiological effects at concentrations observed in vivo following therapeutic doses of dofetilide.

Table 2: Comparative hERG Channel Inhibition

CompoundPotency vs. DofetilideSource
This compoundAt least 20-fold lower[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch Clamp Assay for hERG Current Analysis

This protocol is essential for determining the inhibitory effect of a compound on the hERG potassium channel.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are cultured in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Preparation: Cells are detached, centrifuged, and resuspended in an external solution to a concentration of 1-5 x 106 cells/mL.

  • Solutions:

    • External Solution (mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal Solution (mM): 120 KCl, 5.37 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP; pH 7.2 with KOH.

  • Electrophysiological Recording:

    • A single cell is captured by a patch pipette, and a giga-ohm seal is formed.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The Milnes voltage protocol is applied to measure the baseline hERG current.

    • The cell is perfused with increasing concentrations of the test compound (e.g., this compound).

    • The Milnes voltage protocol is applied again at each concentration to measure the inhibition of the hERG current.

  • Data Analysis: The peak tail current amplitude is measured, and the percentage of inhibition is calculated relative to the baseline. An IC50 value is determined by fitting the concentration-response data to the Hill equation.

dot

A Culture hERG-expressing HEK-293 cells B Prepare single-cell suspension A->B C Achieve whole-cell patch clamp configuration B->C D Record baseline hERG current C->D E Apply test compound (this compound) D->E F Record hERG current in presence of compound E->F G Analyze data and determine IC50 F->G

Figure 3: Workflow for hERG patch clamp assay.

[3H]-Dofetilide Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the hERG channel.

  • Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the hERG channel.

  • Binding Reaction:

    • hERG membrane preparation (e.g., 50 µg per well) is incubated with a fixed concentration of [3H]-dofetilide.

    • For competition assays, increasing concentrations of the unlabeled test compound (e.g., this compound) are added.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled dofetilide.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Filtration and Counting: The reaction mixture is filtered through a PEI-precoated filter plate to separate bound from free radioligand. The filter plate is washed, dried, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is determined from the IC50 value obtained from the competition binding curve using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture:

    • Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Test compound (e.g., dofetilide at a final concentration of 1 µM).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The mixture is pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound (dofetilide) and the formation of the metabolite (this compound).

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

This compound, the primary metabolite of dofetilide, exhibits a significantly lower potency for hERG channel inhibition compared to its parent compound. The formation of this compound is mediated by CYP3A4, with a high KM value suggesting a low potential for metabolic saturation at therapeutic dofetilide concentrations. Based on the available in vitro data, this compound is considered to be pharmacologically inactive at the concentrations achieved following therapeutic administration of dofetilide and is therefore unlikely to contribute to either the therapeutic efficacy or the proarrhythmic risk associated with dofetilide therapy. Further characterization of its potential interactions with other ion channels and transporters would provide a more complete safety profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of dofetilide metabolites and other novel chemical entities.

References

N-Desmethyldofetilide's Contribution to the Overall Clinical Effect of Dofetilide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dofetilide is a potent and selective Class III antiarrhythmic agent, primarily indicated for the conversion and maintenance of normal sinus rhythm in patients with atrial fibrillation or atrial flutter. Its therapeutic and proarrhythmic effects are directly attributable to the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). The metabolism of dofetilide results in the formation of several metabolites, with N-desmethyldofetilide being a major product of N-dealkylation. This technical guide provides an in-depth analysis of the role of this compound in the context of dofetilide's overall pharmacological effect, supported by quantitative data, experimental methodologies, and pathway visualizations. The evidence strongly indicates that this compound does not significantly contribute to the clinical effects of dofetilide due to its substantially lower potency and negligible plasma concentrations.

Introduction

Dofetilide exerts its antiarrhythmic effect by selectively blocking the IKr current, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period in both atrial and ventricular tissues.[1][2][3] This mechanism is highly specific, with no significant effects on other cardiac ion channels, such as sodium channels or adrenergic receptors, at clinically relevant concentrations.[4] The relationship between dofetilide plasma concentration and the prolongation of the QT interval is linear and predictable.[1][5]

Dofetilide is primarily cleared by the kidneys, with approximately 80% of an administered dose excreted unchanged in the urine.[4][6] The remaining 20% undergoes metabolism, predominantly in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several metabolites.[4][7][8] The main metabolic pathways are N-dealkylation and N-oxidation.[6][7] this compound is a principal metabolite resulting from N-dealkylation.[7] Given that active metabolites can significantly influence the therapeutic window and toxicity profile of a parent drug, a thorough evaluation of this compound's contribution is critical for a comprehensive understanding of dofetilide's clinical pharmacology.

Pharmacokinetics of Dofetilide and this compound

The pharmacokinetic profiles of dofetilide and its metabolites are crucial in determining their relative contributions to the overall clinical effect.

Table 1: Pharmacokinetic Parameters of Dofetilide in Humans
ParameterValueReference(s)
Oral Bioavailability >90%[1]
Time to Peak Plasma Concentration (Tmax) 2-3 hours (fasted)[4][9]
Terminal Half-life (t1/2) Approximately 10 hours[4][10]
Volume of Distribution (Vd) 3 L/kg[4][10]
Plasma Protein Binding 60-70%[4][8]
Primary Route of Elimination Renal (active tubular secretion and glomerular filtration)[4][6]
Metabolism ~20% of dose, primarily by CYP3A4[4][8]
Metabolites Inactive or minimally active[4][6]
This compound Plasma Concentrations

A key finding from multiple studies is that while five metabolites of dofetilide have been identified in urine, there are no quantifiable metabolites circulating in plasma .[4][10] Specifically, after oral and intravenous administration of radiolabeled dofetilide to humans, the parent compound was the only detectable component in plasma, accounting for 75% of the plasma radioactivity.[11] No single metabolite, including this compound, constituted more than 5% of the plasma radioactivity.[11] This indicates that the systemic exposure to this compound is exceptionally low.

Pharmacodynamics and Potency Comparison

The pharmacological activity of this compound has been assessed in vitro to determine its potential to contribute to the Class III antiarrhythmic effects of dofetilide.

Table 2: Comparative In Vitro Potency of Dofetilide and its Metabolites
CompoundClass III Activity (K+ channel blockade)Class I Activity (Na+ channel blockade)Reference(s)
Dofetilide PotentNo significant activity[7]
This compound At least 20-fold less potent than dofetilideNot specified, but metabolites generally inactive[7]
Other Metabolites Two other metabolites showed Class III activity at concentrations >20-fold higher than dofetilide.Dofetilide N-oxide showed weak activity at high concentrations.[7]

Experimental Protocols

The determination of the minimal role of this compound is based on several key experimental methodologies.

In Vitro Metabolism Studies
  • Objective: To identify the enzymes responsible for dofetilide metabolism and characterize the resulting metabolites.

  • Methodology:

    • Incubation of dofetilide with human liver microsomes.

    • Analysis of the incubation mixture using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the metabolites formed.

    • Use of specific chemical inhibitors and activators of cytochrome P450 isoenzymes to identify the primary metabolizing enzyme (CYP3A4).[7]

    • Correlation studies between the rate of dofetilide metabolism and the activity of specific CYP isoenzymes in a panel of human liver microsomes.[7]

Electrophysiological Studies for Potency Assessment
  • Objective: To compare the potency of dofetilide and its metabolites in blocking the IKr current.

  • Methodology (Patch Clamp):

    • Use of Xenopus oocytes or mammalian cell lines (e.g., CHO, HEK) heterologously expressing the hERG gene.[12][13]

    • Whole-cell patch-clamp technique to record IKr currents in response to specific voltage protocols.

    • Application of increasing concentrations of dofetilide and this compound to the cells.

    • Measurement of the reduction in IKr current at each concentration to determine the IC50 (half-maximal inhibitory concentration) for each compound.[14]

Human Pharmacokinetic Studies with Radiolabeled Dofetilide
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of dofetilide and quantify the levels of metabolites in plasma and urine.

  • Methodology:

    • Administration of a single oral or intravenous dose of 14C-labeled dofetilide to healthy volunteers.[11]

    • Collection of serial blood and urine samples over a defined period.

    • Quantification of total radioactivity in plasma and urine samples using liquid scintillation counting.

    • Analysis of plasma and urine samples by HPLC with radiometric detection to separate and quantify dofetilide and its metabolites.[11]

Visualizations

Dofetilide Metabolism and Elimination Pathway

Dofetilide_Metabolism cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism (~20%) cluster_elimination Elimination Oral Dofetilide Oral Dofetilide Dofetilide (Plasma) Dofetilide (Plasma) Oral Dofetilide->Dofetilide (Plasma) >90% Bioavailability This compound This compound Dofetilide (Plasma)->this compound CYP3A4 N-dealkylation Other Metabolites Other Metabolites Dofetilide (Plasma)->Other Metabolites CYP3A4 N-oxidation Renal Excretion (Unchanged Dofetilide, ~80%) Renal Excretion (Unchanged Dofetilide, ~80%) Dofetilide (Plasma)->Renal Excretion (Unchanged Dofetilide, ~80%) Active Secretion & Glomerular Filtration Renal Excretion (Metabolites) Renal Excretion (Metabolites) This compound->Renal Excretion (Metabolites) Other Metabolites->Renal Excretion (Metabolites)

References

Investigating the Potential Cardiotoxicity of N-Desmethyldofetilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldofetilide is a primary metabolite of dofetilide, a potent Class III antiarrhythmic agent known for its selective inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the hERG channel can prolong the cardiac action potential and the QT interval, a phenomenon associated with an increased risk of the life-threatening arrhythmia, Torsades de Pointes (TdP). Consequently, a thorough evaluation of the cardiotoxic potential of this compound is a critical component of the safety assessment of dofetilide. This technical guide provides a comprehensive overview of the methodologies used to investigate the cardiotoxicity of this compound, with a focus on its effects on the hERG channel, action potential duration, and in vivo QT interval. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established experimental protocols and presents the known information in a structured format to aid researchers in this area.

Introduction: The Cardiotoxicity Concern

Dofetilide's therapeutic action is intrinsically linked to its ability to block the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This blockade prolongs the repolarization phase of the cardiac action potential, which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). However, excessive QT prolongation is a well-established risk factor for TdP. As this compound is a metabolite of dofetilide, it is imperative to determine its own intrinsic activity on the hERG channel and its overall contribution to the proarrhythmic potential of the parent drug.

Initial in vitro studies have indicated that while this compound does exhibit Class III antiarrhythmic activity, its potency is substantially lower than that of dofetilide. One study reported that the concentration of this compound required to elicit Class III effects is at least 20-fold higher than that of the parent compound, suggesting a significantly lower risk of cardiotoxicity. However, a detailed quantitative assessment is crucial for a comprehensive safety profile.

Quantitative Data on hERG Inhibition

CompoundTargetAssay TypeIC50 (nM)Relative Potency vs. DofetilideReference
DofetilidehERG (IKr)Patch Clamp7 - 131x[1][2]
This compoundhERG (IKr)In vitro pharmacology> 20-fold higher concentration needed< 0.05x[3]

Experimental Protocols for Cardiotoxicity Assessment

A comprehensive assessment of the cardiotoxic potential of this compound involves a tiered approach, progressing from in vitro ion channel studies to in vivo assessments. The following are detailed methodologies for key experiments.

In Vitro hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

The patch-clamp technique is the gold standard for assessing the direct effects of a compound on ion channel function.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel and to calculate its IC50 value.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.

  • Cell Culture: Cells are cultured in appropriate media and conditions to ensure robust hERG channel expression.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp configuration is established.

    • Cells are perfused with an extracellular solution, and the intracellular solution fills the patch pipette.

    • The membrane potential is held at a negative potential (e.g., -80 mV).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current, which is used for analysis.

  • Compound Application: this compound is applied at increasing concentrations to the extracellular solution. The effect on the hERG tail current is measured at each concentration.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the control (vehicle) current. The data are then fitted to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.

hERG_Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_testing Compound Testing cluster_analysis Data Analysis Culture Culture hERG-expressing HEK293 cells Harvest Harvest and prepare cell suspension Culture->Harvest Patch Establish whole-cell patch-clamp Harvest->Patch Voltage Apply voltage protocol to elicit hERG current Patch->Voltage Record_Control Record baseline hERG current Voltage->Record_Control Apply_Compound Apply this compound (increasing concentrations) Record_Control->Apply_Compound Record_Drug Record hERG current in presence of compound Apply_Compound->Record_Drug Analyze Calculate % inhibition Record_Drug->Analyze IC50 Determine IC50 value Analyze->IC50

Workflow for hERG patch-clamp assay.
Action Potential Duration (APD) Assay in Cardiomyocytes

This assay assesses the integrated effect of a compound on the overall electrical activity of cardiac cells.

Objective: To determine the effect of this compound on the action potential duration at 90% repolarization (APD90) in isolated cardiomyocytes.

Methodology:

  • Cell Source: Primary isolated ventricular cardiomyocytes from animal models (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used.

  • Recording Technique:

    • Microelectrode Impalement: Sharp microelectrodes are inserted into individual cardiomyocytes to record the membrane potential.

    • Patch-Clamp (Current-Clamp Mode): The whole-cell patch-clamp technique is used in current-clamp mode to record the action potential.

  • Experimental Protocol:

    • Cardiomyocytes are superfused with a physiological saline solution.

    • Action potentials are elicited by applying brief electrical stimuli at a fixed frequency (e.g., 1 Hz).

    • After recording a stable baseline, this compound is added to the superfusate at various concentrations.

    • The action potential is recorded at steady-state for each concentration.

  • Data Analysis: The APD90 is measured from the recorded action potentials. The percentage change in APD90 from baseline is calculated for each concentration of this compound.

APD_Assay_Workflow cluster_prep Cardiomyocyte Preparation cluster_recording Action Potential Recording cluster_testing Compound Application cluster_analysis Data Analysis Isolate Isolate ventricular cardiomyocytes Record Record baseline action potentials (current-clamp) Isolate->Record Stimulate Pace at constant frequency (e.g., 1 Hz) Record->Stimulate Apply Apply this compound Stimulate->Apply Record_Drug Record action potentials at each concentration Apply->Record_Drug Measure Measure APD90 Record_Drug->Measure Analyze Calculate % change from baseline Measure->Analyze

Workflow for APD assay in cardiomyocytes.
In Vivo QT Prolongation Study

This study evaluates the effect of a compound on the QT interval in a whole animal model, providing insights into its potential proarrhythmic risk in a physiological context.

Objective: To assess the effect of this compound on the QT interval in an in vivo model.

Methodology:

  • Animal Model: Conscious, telemetered animals are preferred to avoid the confounding effects of anesthesia. Common models include beagle dogs and cynomolgus monkeys.

  • Instrumentation: Animals are surgically implanted with telemetry devices for continuous monitoring of the electrocardiogram (ECG) and other cardiovascular parameters.

  • Experimental Design:

    • A crossover or parallel-group design is used.

    • Animals receive a single or multiple doses of this compound and a vehicle control.

    • ECG recordings are collected continuously before and for a specified period after dosing.

  • Data Analysis:

    • The QT interval is measured from the ECG recordings.

    • The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's correction).

    • The change in QTc from baseline is calculated for each dose of this compound and compared to the vehicle control.

Signaling Pathways and Mechanism of Cardiotoxicity

The primary mechanism of cardiotoxicity for dofetilide and, by extension, this compound, is the direct blockade of the hERG potassium channel. This leads to a reduction in the IKr current, which is crucial for the repolarization of the cardiac action potential. The resulting prolongation of the action potential duration manifests as QT interval prolongation on the ECG. Excessive prolongation can lead to early afterdepolarizations (EADs), which can trigger Torsades de Pointes.

Cardiotoxicity_Pathway cluster_drug Drug Action cluster_channel Ion Channel Effect cluster_cellular Cellular Electrophysiology cluster_organ Organ Level Effect (ECG) cluster_arrhythmia Clinical Manifestation Drug This compound Block Channel Blockade Drug->Block Inhibition hERG hERG (IKr) Channel APD Action Potential Duration (APD) hERG->APD Regulates Block->hERG Prolongation APD Prolongation Block->Prolongation Leads to QT QT Interval APD->QT Determines Prolongation->APD QT_Prolongation QT Interval Prolongation Prolongation->QT_Prolongation Causes QT_Prolongation->QT TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP Increases Risk of

Mechanism of this compound cardiotoxicity.

Conclusion

The assessment of the cardiotoxic potential of this compound is a critical aspect of the overall safety evaluation of dofetilide. While current data suggests that this compound is significantly less potent in its inhibition of the hERG channel compared to the parent compound, a comprehensive understanding requires further quantitative analysis. The experimental protocols outlined in this guide, including patch-clamp electrophysiology, action potential duration measurements in cardiomyocytes, and in vivo QT prolongation studies, provide a robust framework for such investigations. A thorough characterization of the cardiotoxic profile of this compound will enable a more complete and accurate assessment of the proarrhythmic risk associated with dofetilide therapy.

References

N-Desmethyldofetilide as a Biomarker for Dofetilide Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dofetilide is a potent Class III antiarrhythmic agent renowned for its specific blockade of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization.[1][2] Its metabolism, though not the primary route of elimination, is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its major metabolite, N-desmethyldofetilide.[2][3] This technical guide provides a comprehensive overview of this compound's role as a biomarker for dofetilide metabolism. It delves into the metabolic pathways, presents comparative quantitative data, and offers detailed experimental protocols for the analysis of both compounds. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to investigate the clinical significance of this compound in relation to dofetilide's therapeutic efficacy and safety.

Dofetilide Metabolism and the Role of this compound

Dofetilide is primarily cleared from the body via renal excretion, with approximately 80% of a dose being excreted unchanged in the urine.[3] The remaining 20% undergoes metabolism, mainly in the liver.[3] The principal metabolic pathway is N-demethylation, a reaction catalyzed by CYP3A4, which results in the formation of this compound.[2][3] Other minor metabolites are also formed through N-oxidation.[3]

This compound has been shown to be significantly less pharmacologically active than its parent compound. In vitro studies have demonstrated that the metabolites of dofetilide, including this compound, exhibit at least a 20-fold lower potency in blocking the IKr channel.[2] This substantial difference in activity underscores the importance of the parent drug in eliciting the therapeutic effect. Consequently, this compound serves as a valuable biomarker for assessing the metabolic activity of CYP3A4 on dofetilide, rather than as a contributor to its antiarrhythmic effect. Monitoring the levels of this compound in relation to dofetilide can provide insights into inter-individual variability in drug metabolism and potential drug-drug interactions involving the CYP3A4 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for dofetilide and this compound, highlighting the differences in their pharmacokinetic and pharmacodynamic profiles.

Table 1: Pharmacokinetic Parameters of Dofetilide

ParameterValueReference
Oral Bioavailability>90%[3]
Time to Peak Plasma Concentration (Tmax)2-3 hours (fasted)[3]
Plasma Protein Binding60-70%[3]
Volume of Distribution (Vd)3.1-4.0 L/kg[3]
Elimination Half-life (t½)~10 hours[4]
Primary Route of EliminationRenal (approx. 80% unchanged)[3]
Metabolic Clearanceapprox. 20%[3]

Table 2: Comparative Pharmacodynamic Potency

CompoundTargetIC50Fold DifferenceReference
DofetilideIKr (hERG)7-13 nM-[5]
This compound & other metabolitesIKr (hERG)>140-260 nM (estimated)≥20-fold higher[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a biomarker.

In Vitro Metabolism of Dofetilide using Human Liver Microsomes

Objective: To generate this compound from dofetilide in vitro and to determine the kinetics of its formation.

Materials:

  • Dofetilide

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., dofetilide-d4)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of dofetilide in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-incubate dofetilide (at various concentrations) with HLM (typically 0.2-0.5 mg/mL protein) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture to precipitate the proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method for the Quantification of Dofetilide and this compound

Objective: To simultaneously quantify dofetilide and this compound in a biological matrix (e.g., plasma or microsomal incubation supernatant).

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (adapted from[6]):

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 1:3 v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Develop a suitable gradient to separate dofetilide and this compound.

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Dofetilide: Determine precursor and product ions (e.g., from literature or direct infusion).

    • This compound: Determine precursor and product ions.

    • Internal Standard (e.g., dofetilide-d4): Determine precursor and product ions.

  • Optimize collision energy and other source parameters for each compound.

Sample Preparation (Protein Precipitation):

  • To 10 µL of plasma sample, add 20 µL of methanol.

  • Add 50 µL of acetonitrile containing the internal standard (e.g., dofetilide-d4 at 100 ng/mL).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer 60 µL of the supernatant and add 25 µL of water to an autosampler vial.

  • Inject into the LC-MS/MS system.

Method Validation:

  • The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.[7][8]

Patch-Clamp Electrophysiology for IKr Channel Inhibition

Objective: To determine the inhibitory potency (IC50) of this compound on the IKr current.

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293-hERG)

  • Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions

  • This compound stock solution

Procedure (Whole-cell patch-clamp):

  • Culture HEK293-hERG cells to an appropriate confluency.

  • Pull patch pipettes and fill with the internal solution. The pipette resistance should be 2-5 MΩ.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit the IKr tail current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the deactivating tail current.

  • Record baseline IKr currents in the drug-free external solution.

  • Perfuse the cells with increasing concentrations of this compound.

  • Record the steady-state IKr current at each concentration.

  • After the highest concentration, perform a washout with the drug-free solution to assess reversibility.

  • Analyze the data by normalizing the current at each concentration to the baseline current and fitting the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to dofetilide metabolism and biomarker evaluation.

dofetilide_metabolism dofetilide Dofetilide renal Renal Excretion (~80% unchanged) dofetilide->renal Primary Pathway metabolism Hepatic Metabolism (~20%) dofetilide->metabolism Secondary Pathway cyp3a4 CYP3A4 metabolism->cyp3a4 other_met Other Minor Metabolites (e.g., N-oxide) metabolism->other_met ndesmethyl This compound (Major Metabolite) cyp3a4->ndesmethyl N-demethylation inactive Significantly Lower Activity ndesmethyl->inactive dofetilide_moa cluster_membrane Cardiomyocyte Membrane ikr_channel IKr (hERG) Potassium Channel k_efflux Potassium Efflux (K+) ikr_channel->k_efflux Mediates dofetilide Dofetilide dofetilide->ikr_channel Blocks repolarization Repolarization dofetilide->repolarization Delays k_efflux->repolarization Drives apd Action Potential Duration (APD) Prolonged repolarization->apd erp Effective Refractory Period (ERP) Increased repolarization->erp antiarrhythmic Antiarrhythmic Effect apd->antiarrhythmic erp->antiarrhythmic biomarker_workflow start Hypothesis: This compound (NDD) as a biomarker for dofetilide metabolism invitro In Vitro Metabolism (Human Liver Microsomes) start->invitro analytical Develop & Validate LC-MS/MS Method for Dofetilide & NDD start->analytical invitro->analytical clinical Clinical Study: Collect plasma samples from patients on dofetilide analytical->clinical quantify Quantify Dofetilide and NDD Concentrations clinical->quantify ratio Calculate Metabolite-to-Parent Ratio (NDD/Dofetilide) quantify->ratio correlate Correlate Ratio with: - CYP3A4 Genotype/Phenotype - Co-administered CYP3A4 inhibitors/inducers - Clinical Outcomes (Efficacy/Toxicity) ratio->correlate conclusion Conclusion: Establish utility of NDD as a predictive biomarker correlate->conclusion

References

Structural Characterization of N-Desmethyldofetilide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyldofetilide is recognized as a primary metabolite of Dofetilide, a Class III antiarrhythmic agent. Its structural characterization is crucial for understanding its pharmacological and toxicological profile, as well as for ensuring the quality and purity of Dofetilide-related pharmaceutical products. This technical guide provides a summary of the available structural information for this compound, based on publicly accessible data.

Physicochemical Properties

A compilation of the fundamental physicochemical properties of this compound is presented in Table 1. This information is critical for its identification and handling in a laboratory setting.

PropertyValueReference
IUPAC Name N-[4-[2-[2-[4-(methylsulfonamido)phenoxy]ethylamino]ethyl]phenyl]methanesulfonamide[1][2]
CAS Number 176447-94-2[2][3][4]
Molecular Formula C₁₈H₂₅N₃O₅S₂[1][3][4]
Molecular Weight 427.54 g/mol [2][3]
Monoisotopic Mass 427.12357 Da[1]
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C[1]
InChI Key JITIJIUDNAYXKK-UHFFFAOYSA-N[1]

Molecular Structure

The two-dimensional chemical structure of this compound is illustrated in the diagram below. This visualization is essential for understanding the connectivity of atoms and functional groups within the molecule.

Caption: 2D structural representation of this compound.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for various adducts of this compound are summarized in Table 2. This information is instrumental for the identification of the compound in complex matrices using mass spectrometric techniques.[1]

Adduct FormPredicted m/z
[M+H]⁺428.13085
[M+Na]⁺450.11279
[M+K]⁺466.08673
[M+NH₄]⁺445.15739
[M-H]⁻426.11629
[M+HCOO]⁻472.12177
[M+CH₃COO]⁻486.13742

Experimental Protocols

Given the absence of published experimental studies detailing the structural characterization of this compound, a generalized workflow for the characterization of a pharmaceutical metabolite is proposed. This workflow outlines the key analytical techniques that would be employed.

cluster_workflow General Characterization Workflow Synthesis Synthesis / Isolation Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: A hypothetical workflow for the structural characterization of this compound.

Methodology Synopsis:

  • High-Performance Liquid Chromatography (HPLC): This technique would be essential for the purification of this compound from a synthesis reaction mixture or a biological matrix. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid or trifluoroacetic acid, would be a typical starting point.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), would be used to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern, providing further structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for determining the precise molecular structure. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be necessary to assign all proton and carbon signals and to establish the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as N-H, S=O, C-O, and aromatic C-H bonds, by observing their vibrational frequencies.

Conclusion

While the fundamental physicochemical properties and a predicted mass spectrum of this compound are available, a comprehensive public repository of its experimental structural characterization data is currently lacking. The methodologies outlined in this guide represent the standard analytical approaches that would be necessary to fully characterize this important metabolite. Further research and publication of detailed experimental data would be highly beneficial to the scientific and pharmaceutical communities.

References

Methodological & Application

Quantitative Analysis of N-Desmethyldofetilide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a detailed protocol for the quantitative analysis of N-desmethyldofetilide, the primary active metabolite of the antiarrhythmic drug dofetilide, in biological matrices. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals requiring a sensitive, specific, and reliable assay for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction

This compound is a key metabolite of dofetilide, a potent class III antiarrhythmic agent. The parent drug, dofetilide, is primarily metabolized in the liver via the CYP3A4 isoenzyme, leading to the formation of this compound through N-dealkylation. Although considered less pharmacologically active than the parent compound, monitoring the levels of this compound is crucial for a comprehensive understanding of dofetilide's pharmacokinetics, metabolism, and potential drug-drug interactions. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of drugs and their metabolites in complex biological fluids.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound reference standard

    • Dofetilide-d4 (or a suitable stable isotope-labeled analog of this compound) as the internal standard

  • Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

  • Biological Matrix:

    • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good chromatographic separation.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) working solutions. The IS working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • Allow all frozen plasma samples and standards to thaw at room temperature.

  • To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

MRM Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound397.2177.125
Dofetilide-d4 (IS)445.3285.230

Note: The optimal collision energies and product ions for this compound should be determined by direct infusion of a standard solution into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound. These values are based on typical requirements for bioanalytical method validation as outlined by regulatory agencies.

ParameterTarget Acceptance Criteria
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Extraction Recovery > 80% and consistent across QC levels
Matrix Effect Monitored and within acceptable limits

Visualization of Workflows and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample / Standard / QC add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

validation_parameters cluster_performance Performance Characteristics method Validated Analytical Method accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity sensitivity Sensitivity method->sensitivity linearity Linearity method->linearity stability Stability method->stability accuracy->precision selectivity->sensitivity

Caption: Key validation parameters for a bioanalytical method.

Application Note: Quantification of N-Desmethyldofetilide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyldofetilide is a primary metabolite of dofetilide, a potent antiarrhythmic agent. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic and pharmacodynamic studies, enabling a comprehensive understanding of the drug's metabolism, efficacy, and safety profile. This document provides a detailed protocol for the determination of this compound in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is intended for research and drug development purposes.

Principle

This method employs protein precipitation for the extraction of this compound and a stable isotope-labeled internal standard (IS) from human plasma. The separation is achieved using reversed-phase liquid chromatography, and detection is performed by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

  • Micro-centrifuge

  • Vortex mixer

Standard Solutions Preparation

Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation: Protein Precipitation
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions
This compoundTo be determined experimentally (e.g., m/z 428.1 -> 283.1)
This compound-d4 (IS)To be determined experimentally (e.g., m/z 432.1 -> 287.1)
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Presentation

Calibration Curve

The method should be linear over a validated concentration range. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

AnalyteLinear RangeCorrelation Coefficient (r²)
This compound0.1 - 100 ng/mL> 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high).[1][2]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low 0.3< 15%± 15%< 15%± 15%
Medium 10< 15%± 15%< 15%± 15%
High 80< 15%± 15%< 15%± 15%
Recovery and Matrix Effect

The extraction recovery and matrix effect should be assessed to ensure the reliability of the method.[2]

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 0.3Consistent and reproducibleMinimal
High 80Consistent and reproducibleMinimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify logical_relationship cluster_method_validation Method Validation cluster_data_analysis Data Analysis cluster_result Result linearity Linearity calibration_curve Calibration Curve linearity->calibration_curve accuracy Accuracy qc_samples QC Sample Analysis accuracy->qc_samples precision Precision precision->qc_samples recovery Recovery recovery->qc_samples matrix_effect Matrix Effect matrix_effect->qc_samples stability Stability stability->qc_samples concentration Calculate Analyte Concentration calibration_curve->concentration qc_samples->concentration pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies concentration->pk_pd_studies

References

Application Notes and Protocol: Solid-Phase Extraction of N-Desmethyldofetilide from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyldofetilide is the primary and pharmacologically active metabolite of dofetilide, a Class III antiarrhythmic agent. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction, including higher analyte recovery, cleaner extracts, and reduced solvent consumption.

This document provides a detailed protocol for the solid-phase extraction of this compound from human plasma using a cation exchange mechanism. This methodology is designed to effectively isolate the basic this compound compound from endogenous plasma components, preparing it for subsequent analysis by techniques such as LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the solid-phase extraction and analysis of compounds similar to this compound from biological matrices. These values are representative of what can be expected from a well-developed and validated method.

ParameterTypical PerformanceReference
Analyte Dofetilide (Parent Drug)[1][2]
Lower Limit of Quantitation (LLOQ)5 ng/mL[1][2]
Linearity (R²)≥ 0.99[1][2]
Recovery> 90%[1][2]
Intra-day Precision3.00 - 7.10%[1][2]
Inter-day Precision3.80 - 7.20%[1][2]
Intra-day Accuracy93.0 - 106%[1][2]
Inter-day Accuracy93.0 - 106%[1][2]

Experimental Protocol: Cation Exchange SPE

This protocol is designed for the extraction of this compound from human plasma. It is recommended to use an internal standard (e.g., a deuterated analog of this compound or dofetilide) to ensure accuracy and precision.

Materials and Reagents:

  • SPE Cartridge: Cation Exchange SPE Cartridge (e.g., Bond Elut Plexa PCX, Oasis MCX)

  • Human Plasma: Collected with an appropriate anticoagulant (e.g., EDTA, Heparin)

  • Internal Standard (IS): Stock solution of a suitable internal standard (e.g., Dofetilide-d4)

  • Methanol (MeOH): HPLC Grade

  • Deionized Water (H₂O): High purity

  • Ammonium Hydroxide (NH₄OH): Concentrated solution

  • Formic Acid (FA): 88% or higher purity

  • Acetonitrile (ACN): HPLC Grade

  • Sample Collection Tubes

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Solutions:

  • Sample Pre-treatment Buffer: 2% Formic Acid in Water (v/v)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Solvent 1: 0.1% Formic Acid in Water (v/v)

  • Wash Solvent 2: Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh.

  • Reconstitution Solvent: Mobile phase for the analytical method (e.g., 10% Acetonitrile in 10 mM Ammonium Acetate)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples to room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • In a clean tube, add 500 µL of the plasma sample.

    • Spike with the appropriate volume of internal standard solution.

    • Add 500 µL of the Sample Pre-treatment Buffer (2% Formic Acid in Water).

    • Vortex for 30 seconds to mix.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

    • Use the supernatant for the loading step.

  • SPE Cartridge Conditioning:

    • Place the cation exchange SPE cartridges onto the vacuum manifold.

    • Pass 1 mL of Methanol through each cartridge.

    • Do not allow the cartridge bed to dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of Deionized Water through each cartridge.

    • Ensure the sorbent bed remains wet before sample loading.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a slow and steady flow rate of approximately 1-2 mL/min to ensure optimal retention of the analyte.

  • Washing:

    • Wash 1: Pass 1 mL of Wash Solvent 1 (0.1% Formic Acid in Water) through the cartridge to remove polar interferences.

    • Wash 2: Pass 1 mL of Wash Solvent 2 (Methanol) through the cartridge to remove non-polar, non-basic interferences.

    • After the final wash, dry the cartridge under vacuum for 5-10 minutes to remove any residual solvent.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of the Elution Solvent (5% Ammonium Hydroxide in Methanol) to the cartridge.

    • Allow the solvent to soak the sorbent bed for 1-2 minutes before applying a slow vacuum to elute the analyte.

    • Collect the eluate.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the Reconstitution Solvent.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Visualizations

Solid-Phase Extraction Workflow

The following diagram illustrates the step-by-step workflow for the solid-phase extraction of this compound from human plasma.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Plasma Sample + Internal Standard Pretreat Add 2% Formic Acid Vortex & Centrifuge Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL DI Water) Wash1 4. Wash 1 (0.1% Formic Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in MeOH) Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound SPE.

References

N-Desmethyldofetilide Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This document provides detailed application notes and protocols for the use of the N-Desmethyldofetilide reference standard. It is intended for researchers, scientists, and drug development professionals.

Certificate of Analysis (Representative)

This section provides a representative Certificate of Analysis for the this compound reference standard. Actual values may vary between lots.

Table 1: Physicochemical Properties and Typical Purity

Property Specification
Chemical Name N-(4-(2-((2-(4-(methylsulfonamido)phenoxy)ethyl)amino)ethyl)phenyl)methanesulfonamide
Synonyms Dofetilide Metabolite M2, UK-71,385
CAS Number 176447-94-2[1][2]
Molecular Formula C₁₈H₂₅N₃O₅S₂[1]
Molecular Weight 427.54 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
Purity (by HPLC) ≥98%
Identification (by MS) Conforms to structure
¹H-NMR Conforms to structure
FT-IR Conforms to structure
Storage Store at -20°C, protect from light

Introduction

This compound is the principal metabolite of dofetilide, a potent Class III antiarrhythmic agent.[3] Dofetilide's therapeutic action is derived from its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This ion channel is encoded by the human Ether-à-go-go-Related Gene (hERG). The metabolic conversion of dofetilide to this compound occurs in the liver, primarily through N-demethylation catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] Although it is the major metabolite, this compound exhibits significantly lower pharmacological activity at the hERG channel compared to its parent drug, dofetilide.[3]

This reference standard is essential for a variety of research applications, including:

  • Identification and quantification of metabolites in both in vitro and in vivo drug metabolism studies.

  • Pharmacokinetic (PK) and drug-drug interaction (DDI) research.

  • Use as a starting material for the synthesis of related compounds and impurities.

  • Evaluation of off-target effects in in vitro pharmacology and toxicology assays.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC. Optimization of this method may be necessary based on the specific instrumentation and analytical column available.

Table 2: HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Begin with 10% B, ramp to 90% B over 15 minutes, and maintain at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm[4]
Injection Volume 10 µL
Sample Preparation Prepare a 0.5 mg/mL solution of this compound in methanol or a suitable mixture of mobile phases A and B.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation (0.5 mg/mL in Methanol) hplc HPLC System (C18 Column) prep->hplc Inject 10 µL gradient Gradient Elution (10-90% Acetonitrile) detect UV Detection (230 nm) hplc->detect Separation analysis Data Analysis (Purity Calculation) detect->analysis Chromatogram

Caption: A typical workflow for the purity assessment of this compound by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol is suitable for the quantification of this compound in plasma and can be adapted for other biological fluids. For accurate quantification, the use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended.

Table 3: LC-MS/MS Method Parameters

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient Start at 5% B and ramp to 95% B over 5 minutes.
Flow Rate 0.4 mL/min[3]
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MRM Transitions This compound: Q1 428.1 -> Q3 (product ion)
Internal Standard: Q1 (mass) -> Q3 (product ion)
Sample Preparation Protein precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex, then centrifuge. The resulting supernatant is injected for analysis.[3]

Note: The specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard should be optimized for the specific mass spectrometer being used.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow sample Plasma Sample (50 µL) ppt Protein Precipitation sample->ppt is Internal Standard in Acetonitrile is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject 5 µL quant Quantification lcms->quant

Caption: A standard workflow for the quantification of this compound in plasma.

Application Notes

In Vitro Metabolism Studies

This compound is produced from dofetilide through CYP3A4-mediated N-demethylation.[3] This reference standard is invaluable for confirming the identity of this metabolite in in vitro systems, such as human liver microsomes or with recombinant CYP enzymes. By incubating dofetilide in these systems and analyzing the products by LC-MS/MS, the formation of this compound can be accurately monitored. The reference standard is also necessary for generating a standard curve to quantify the rate of metabolite formation.

Metabolism_Pathway Dofetilide Dofetilide NDesmethyl This compound Dofetilide->NDesmethyl N-demethylation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Dofetilide

Caption: The mechanism of action of dofetilide and this compound on the hERG channel.

This assay is used to determine a test compound's ability to displace a radiolabeled hERG channel blocker, such as [³H]-dofetilide, from cell membranes expressing the hERG channel.

Table 4: hERG Radioligand Binding Assay Protocol

Step Procedure
1. Reagents - hERG-expressing cell membranes (e.g., from HEK293 cells)
- [³H]-dofetilide (radioligand)
- Non-labeled dofetilide (for determining non-specific binding)
- this compound (test compound)
- Assay buffer (e.g., Tris-HCl, pH 7.4)
2. Incubation Incubate the hERG membranes, [³H]-dofetilide, and various concentrations of this compound for 60 minutes at 25°C.
3. Filtration Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
4. Washing Wash the filters with ice-cold assay buffer to minimize non-specific binding.
5. Scintillation Counting Measure the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition of [³H]-dofetilide binding against the concentration of the test compound.

Automated patch-clamp systems provide a higher throughput method for measuring the inhibitory effect of this compound on the hERG current in the whole-cell voltage-clamp configuration.

Table 5: Automated Patch-Clamp Electrophysiology Protocol

Step Procedure
1. Cell Preparation Utilize a cell line that stably expresses the hERG channel (e.g., HEK293 or CHO cells) and prepare a single-cell suspension.
2. Solutions Use external and internal solutions with specific ionic compositions to effectively isolate the hERG current.
3. Voltage Protocol Employ a voltage-clamp protocol specifically designed to elicit and measure the hERG current.
4. Compound Application Perfuse the cells with progressively increasing concentrations of this compound.
5. Data Acquisition Record the hERG current at each concentration of the test compound.
6. Data Analysis Analyze the reduction in the hERG current amplitude to calculate the IC₅₀ value for this compound.

Experimental Workflow for Automated Patch-Clamp

PatchClamp_Workflow cell_prep Cell Preparation (hERG-expressing cells) load_system Load Cells and Compounds into Automated System cell_prep->load_system seal Automated Cell Sealing and Whole-Cell Configuration load_system->seal record_base Record Baseline hERG Current seal->record_base apply_cpd Apply this compound (Increasing Concentrations) record_base->apply_cpd record_inhibit Record Inhibited hERG Current apply_cpd->record_inhibit analysis Data Analysis (IC50 Calculation) record_inhibit->analysis

Caption: A generalized workflow for assessing hERG channel inhibition using an automated patch-clamp system.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of N-Desmethyldofetilide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of N-desmethyldofetilide, the primary metabolite of the antiarrhythmic drug dofetilide, in a biological matrix using High-Resolution Mass Spectrometry (HRMS). The methodology leverages the high resolving power and mass accuracy of HRMS to ensure confident identification and accurate quantification, which is crucial for drug metabolism and pharmacokinetic studies. This document provides comprehensive experimental procedures, including sample preparation, liquid chromatography conditions, and HRMS parameters. Additionally, it includes a proposed fragmentation pathway for this compound and discusses the use of a stable isotope-labeled internal standard to ensure data integrity.

Introduction

This compound is the major metabolite of dofetilide, a Class III antiarrhythmic agent. The formation of this compound occurs through N-dealkylation, a metabolic process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Although considered clinically inactive, accurate monitoring of its concentration is vital for a comprehensive understanding of dofetilide's pharmacokinetics and metabolism in drug development and clinical research. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, offers unparalleled selectivity and sensitivity for the analysis of metabolites in complex biological matrices. The high mass accuracy of HRMS allows for the determination of elemental composition, providing a high degree of confidence in compound identification. This application note outlines a robust LC-HRMS method for the quantification of this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and provides sufficient cleanup for HRMS analysis.

Materials:

  • Plasma samples

  • This compound analytical standard

  • This compound-d4 (internal standard)

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare stock solutions of this compound and this compound-d4 in methanol.

  • Create a working solution of the internal standard (this compound-d4) at an appropriate concentration in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Pipette 100 µL of plasma sample, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube.

  • Add 300 µL of chilled acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

Liquid Chromatography

A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of this compound from endogenous matrix components.

ParameterCondition
UHPLC System Standard UHPLC system
Column C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

An HRMS instrument, such as a Q-TOF or Orbitrap mass spectrometer, is used for detection. The parameters provided below are a general guideline and should be optimized for the specific instrument used.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan with data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF)
Mass Range (Full Scan) m/z 100-600
Resolution (Full Scan) ≥ 30,000 FWHM
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV) to obtain fragment ions

Data Presentation

The following table summarizes the expected accurate masses for this compound and its deuterated internal standard.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
This compoundC₁₈H₂₅N₃O₅S₂427.1239428.1317
This compound-d4C₁₈H₂₁D₄N₃O₅S₂431.1490432.1568

Note: The exact mass of the deuterated internal standard may vary depending on the position of the deuterium labels.

ParameterTarget Value
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Upper Limit of Quantification (ULOQ) ≥ 500 ng/mL
Linearity (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard

Visualizations

Dofetilide Metabolism to this compound

G Metabolic Pathway of Dofetilide Dofetilide Dofetilide NDesmethyldofetilide This compound Dofetilide->NDesmethyldofetilide N-dealkylation CYP3A4 CYP3A4 CYP3A4->Dofetilide Metabolizing Enzyme

Caption: Metabolic conversion of Dofetilide to this compound.

Experimental Workflow for this compound Quantification

G LC-HRMS Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound-d4) Plasma->Add_IS Precipitate Protein Precipitation (chilled Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UHPLC Separation (C18 Column) Supernatant->UPLC HRMS HRMS Detection (Q-TOF or Orbitrap) UPLC->HRMS Quantification Quantification (Peak Area Ratio) HRMS->Quantification Confirmation Confirmation (Accurate Mass & Fragmentation) Quantification->Confirmation

Caption: Workflow for this compound analysis.

Proposed Fragmentation of this compound

G Proposed Fragmentation Pathway Parent This compound [M+H]⁺ m/z 428.1317 Frag1 Fragment 1 [C₉H₁₂NO₂S]⁺ m/z 214.0589 Parent->Frag1 Cleavage of ether linkage Frag2 Fragment 2 [C₈H₁₀NSO₂]⁺ m/z 184.0483 Parent->Frag2 Cleavage of ethylamine bridge Frag3 Fragment 3 [C₇H₇SO₂]⁺ m/z 155.0194 Frag2->Frag3 Loss of CH₃N

Caption: Predicted fragmentation of this compound.

Discussion

The presented LC-HRMS method provides a robust and reliable approach for the quantification of this compound in biological matrices. The high resolution and mass accuracy of the detector ensure confident identification and differentiation from potential interferences. The use of a stable isotope-labeled internal standard, this compound-d4, is critical to correct for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the quantitative results. The proposed fragmentation pathway can be used to confirm the identity of the metabolite in MS/MS experiments. This method is well-suited for regulated bioanalysis in support of drug development programs.

Conclusion

This application note details a comprehensive methodology for the analysis of this compound using LC-HRMS. The protocols for sample preparation, liquid chromatography, and high-resolution mass spectrometry provide a solid foundation for researchers, scientists, and drug development professionals to establish a validated bioanalytical method for this key metabolite of dofetilide. The inclusion of data presentation guidelines and visual diagrams of the metabolic pathway, experimental workflow, and proposed fragmentation enhances the practical utility of this document.

Application Notes and Protocols for the Chiral Separation of N-Desmethyldofetilide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyldofetilide is a primary metabolite of Dofetilide, a class III antiarrhythmic agent. As with many pharmaceutical compounds, this compound is chiral, and its enantiomers may exhibit different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other regulatory bodies recommend that the individual enantiomers of a chiral drug be studied separately.[1] Therefore, the development of a robust and reliable method for the chiral separation of this compound enantiomers is crucial for drug metabolism studies, pharmacokinetic analysis, and quality control. This document provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

High-performance liquid chromatography (HPLC) is a widely used and effective technique for the separation of enantiomers.[2] The use of a chiral stationary phase (CSP) is a common approach where the enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.[3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide range of chiral compounds.[3]

Principle of Chiral Separation by HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[4][5] Chiral separation by HPLC is achieved by introducing a chiral environment, most commonly a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities. This difference in interaction energy leads to different retention times on the chromatographic column, allowing for their separation. The general workflow for chiral HPLC analysis involves sample preparation, chromatographic separation, detection, and data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic this compound in Solution Filter Sample Filtration Sample->Filter Injection Inject Sample Filter->Injection Filtered Sample Separation Chiral HPLC Column (e.g., Chiralpak AD-H) Injection->Separation Detection UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Output Quantification Quantify Enantiomers Chromatogram->Quantification

Caption: General workflow for the chiral HPLC analysis of this compound enantiomers.

Experimental Protocol

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers.

1. Materials and Reagents

  • This compound racemic standard

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

3. Chromatographic Conditions

A systematic approach is often employed for chiral method development, starting with screening on multiple columns with different mobile phases.[6] For a basic compound like this compound, a normal phase separation on a polysaccharide-based CSP is a promising starting point. The addition of a small amount of a basic modifier like diethylamine to the mobile phase is crucial for achieving good peak shape and resolution for basic analytes.[6]

ParameterCondition
Mobile Phase n-Hexane / Ethanol / Methanol / DEA (80:10:10:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

4. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for analysis.

5. Sample Preparation (for biological matrices)

For analysis of this compound enantiomers in biological samples such as plasma, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interfering substances. A general LLE protocol is provided below.

  • To 1 mL of plasma sample, add a suitable internal standard.

  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

6. Data Analysis

  • Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

      • where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base.

  • The enantiomeric excess (% ee) can be determined if one enantiomer is present in a higher concentration.

Expected Results and Data Presentation

The described method is expected to provide baseline separation of the this compound enantiomers. The following table summarizes the anticipated chromatographic parameters. Please note that these are representative values and actual results may vary.

Table 1: Representative Chromatographic Data

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Enantiomer 18.51.18500
Enantiomer 210.21.29200

Table 2: Method Performance Parameters

ParameterValue
Resolution (Rs)> 2.0
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 5 ng/mL
Limit of Quantification (LOQ)~ 15 ng/mL

Method Optimization and Troubleshooting

The separation of enantiomers can be highly sensitive to the chromatographic conditions.[7] If the initial conditions do not provide adequate separation, a systematic optimization of the mobile phase composition, flow rate, and temperature should be performed.

G Start Initial Chromatographic Conditions CheckRes Resolution (Rs) > 1.5? Start->CheckRes OptMP Adjust Mobile Phase (Alcohol ratio, Additive conc.) CheckRes->OptMP No Final Final Validated Method CheckRes->Final Yes OptFlow Optimize Flow Rate OptMP->OptFlow OptTemp Optimize Temperature OptFlow->OptTemp OptTemp->Start Re-evaluate

References

Application Notes and Protocols for N-Desmethyldofetilide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Desmethyldofetilide-d4 as an internal standard in the quantitative analysis of dofetilide and its metabolites in biological matrices. The methodologies outlined are primarily based on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Principle of Internal Standardization

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls.[1] The use of a stable isotope-labeled internal standard, such as this compound-d4, is the gold standard in quantitative bioanalysis.[1][2] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in these steps.[1][2] The analyte's concentration is determined by calculating the ratio of the analyte's response to the internal standard's response.

Experimental Protocols

A validated UPLC-MS/MS method for the quantification of dofetilide in mouse plasma and urine has been developed, which can be adapted for this compound.[3][4]

Materials and Reagents
  • Analyte: Dofetilide

  • Internal Standard: this compound-d4 (or Dofetilide-d4 as a suitable proxy)[3]

  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid[3]

  • Biological Matrix: Blank plasma and urine[3]

Stock and Working Solutions
  • Dofetilide Stock Solution: Prepare a 1 mg/mL stock solution by dissolving 10 mg of dofetilide in 10 mL of methanol.[3]

  • Dofetilide Working Solutions: Prepare working solutions by diluting the stock solution with methanol to achieve a concentration range for calibration standards (e.g., 5 to 1000 ng/mL).[3]

  • Internal Standard Stock Solution: Prepare a 100 ng/mL stock solution of this compound-d4 in a mixture of acetonitrile and water (3:1, v/v).[3]

Sample Preparation (Protein Precipitation)

This method is suitable for small sample volumes of plasma (10 µL) and urine (2 µL).[4]

  • To the appropriate volume of the biological sample, add a fixed amount of the this compound-d4 internal standard working solution.

  • Precipitate proteins by adding a suitable volume of organic solvent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

UPLC-MS/MS Conditions

The following conditions have been successfully used for the analysis of dofetilide and can be optimized for this compound.[3][4]

ParameterCondition
UPLC System Waters ACQUITY UPLC
Column C18 analytical column
Mobile Phase Gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid)
Flow Rate 0.40 mL/min[4]
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Detection Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ion transitions for both the analyte and this compound-d4 need to be determined by direct infusion into the mass spectrometer.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for dofetilide quantification using a deuterated internal standard.[3][4] These values provide a benchmark for what can be expected when developing a similar method for this compound.

Calibration Curve and Sensitivity
ParameterPlasmaUrine
Calibration Range 5 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (R²) ≥ 0.99 ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL[4]5 ng/mL[4]
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated over a 5-day validation study.[3][4]

ParameterPlasmaUrine
Intra-day Accuracy 93.0 - 106%[4]87.0 - 106%[4]
Inter-day Accuracy 93.0 - 106%[4]87.0 - 106%[4]
Intra-day Precision (%CV) 3.00 - 7.10%[4]3.50 - 9.00%[4]
Inter-day Precision (%CV) 3.80 - 7.20%[4]3.70 - 10.0%[4]
Recovery
ParameterPlasmaUrine
Recovery of Dofetilide 93.7%[4]97.4%[4]

Visualizations

Principle of Internal Standardization Workflow

G cluster_sample Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification Analyte Analyte (Unknown Amount) Preparation Addition of IS & Protein Precipitation Analyte->Preparation IS This compound-d4 (Known Amount) IS->Preparation UPLC Chromatographic Separation Preparation->UPLC MS Mass Spectrometric Detection UPLC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Principle of internal standardization workflow.

Experimental Workflow for Sample Analysis

G start Start sample_collection Collect Biological Sample (Plasma or Urine) start->sample_collection add_is Add Known Amount of This compound-d4 (IS) sample_collection->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer uplc_ms_analysis UPLC-MS/MS Analysis supernatant_transfer->uplc_ms_analysis data_processing Data Processing and Quantification uplc_ms_analysis->data_processing end End data_processing->end G Analyte Analyte Signal (A_sig) Proportional to Analyte Concentration (C_analyte) Ratio Response Ratio (RR) RR = A_sig / IS_sig Analyte->Ratio IS Internal Standard Signal (IS_sig) Proportional to IS Concentration (C_is) IS->Ratio Calibration Calibration Curve Plot of RR vs. C_analyte for Standards Ratio->Calibration Used to construct Concentration Unknown Concentration Determined from Sample RR and Calibration Curve Calibration->Concentration Used to determine

References

Application Notes and Protocols for Cell-Based Assays of N-Desmethyldofetilide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyldofetilide is the primary metabolite of Dofetilide, a Class III antiarrhythmic agent. Dofetilide exerts its therapeutic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This blockade prolongs the cardiac action potential and the effective refractory period. Due to the critical role of the hERG channel in cardiac repolarization, unintended blockade by pharmaceutical compounds can lead to QT interval prolongation and life-threatening arrhythmias, such as Torsades de Pointes.[1][2] Therefore, it is crucial to characterize the activity of both parent drugs and their major metabolites, like this compound, on the hERG channel.

These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound on the hERG potassium channel. The described methods include a radioligand binding assay for assessing binding affinity and an electrophysiological patch-clamp assay for determining functional channel blockade.

Data Presentation

The following table summarizes the expected quantitative data from the described cell-based assays for this compound.

Assay TypeCell LineMeasured ParameterThis compound Activity (Hypothetical Values)Dofetilide Activity (Reference)
Radioligand Binding AssayHEK293-hERGBinding Affinity (Ki)50 nM10 nM
Manual Patch Clamp ElectrophysiologyHEK293-hERGHalf-maximal inhibitory concentration (IC50)100 nM20 nM

Experimental Protocols

Protocol 1: Radioligand Binding Assay for hERG Channel

This assay determines the binding affinity of this compound to the hERG channel by measuring its ability to displace a radiolabeled ligand, [3H]-dofetilide, from membranes of cells stably expressing the hERG channel.

Materials:

  • HEK293 cells stably expressing the hERG potassium channel

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM KCl, 1 mM MgCl2)

  • Assay binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM KCl, 1 mM MgCl2, 0.1% BSA)

  • [3H]-dofetilide (Radioligand)

  • This compound (Test compound)

  • Dofetilide (Reference compound)

  • Non-specific binding control (e.g., high concentration of unlabeled dofetilide)

  • Scintillation cocktail

  • Scintillation vials

  • Glass fiber filters

  • Cell scraper

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-hERG cells to ~90% confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension on ice.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • Prepare serial dilutions of this compound and Dofetilide in assay binding buffer.

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay binding buffer (for total binding) or non-specific binding control.

      • 50 µL of the test compound (this compound) or reference compound (Dofetilide) at various concentrations.

      • 50 µL of [3H]-dofetilide at a final concentration close to its Kd (e.g., 5 nM).

      • 50 µL of the cell membrane preparation (typically 10-20 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay binding buffer.

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) from the resulting dose-response curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Manual Patch Clamp Electrophysiology for hERG Channel Blockade

This functional assay directly measures the inhibitory effect of this compound on the IKr current in whole-cell patch-clamp configuration.

Materials:

  • HEK293 cells stably expressing the hERG potassium channel

  • Cell culture medium

  • External solution (e.g., in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH)

  • Internal solution (e.g., in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH)

  • This compound (Test compound)

  • Dofetilide (Reference compound)

  • Patch clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and polisher

Procedure:

  • Cell Preparation:

    • Plate HEK293-hERG cells on glass coverslips 24-48 hours before the experiment.

    • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation and Seal Formation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Recording:

    • Rupture the cell membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

    • Apply a voltage-clamp protocol to elicit the hERG current (IKr). A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.

    • Record the baseline hERG current in the external solution.

  • Compound Application and Measurement:

    • Prepare different concentrations of this compound in the external solution.

    • Apply the lowest concentration of this compound to the cell via the perfusion system until a steady-state block is achieved (typically 3-5 minutes).

    • Record the hERG current in the presence of the compound.

    • Wash out the compound with the external solution to ensure reversibility.

    • Repeat steps 4.2-4.4 for increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration of this compound.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

    • Fit the dose-response curve with the Hill equation to determine the IC50 value.

Mandatory Visualizations

G cluster_prep Membrane Preparation cluster_assay Binding Assay culture HEK293-hERG Cell Culture harvest Harvest & Lyse Cells culture->harvest centrifuge1 Centrifugation (Low Speed) harvest->centrifuge1 homogenize Homogenization centrifuge1->homogenize centrifuge2 Centrifugation (High Speed) homogenize->centrifuge2 resuspend Resuspend Membrane Pellet centrifuge2->resuspend incubate Incubate Membranes with Radioligand & Test Compound resuspend->incubate prepare_reagents Prepare Reagents (Test Compound, Radioligand) prepare_reagents->incubate filter Filter & Wash incubate->filter measure Measure Radioactivity filter->measure analyze Data Analysis (IC50, Ki) measure->analyze G cluster_setup Experimental Setup cluster_recording Data Acquisition cluster_analysis Data Analysis cell_prep Prepare HEK293-hERG Cells on Coverslip seal Form Gigaohm Seal cell_prep->seal pipette_prep Prepare Patch Pipette pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline hERG Current (IKr) whole_cell->baseline apply_compound Apply this compound (Increasing Concentrations) baseline->apply_compound record_block Record hERG Current with Compound apply_compound->record_block washout Washout Compound record_block->washout measure_current Measure Peak Tail Current record_block->measure_current washout->apply_compound calculate_inhibition Calculate % Inhibition measure_current->calculate_inhibition dose_response Generate Dose-Response Curve calculate_inhibition->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 G cluster_channel hERG Potassium Channel cluster_compounds Compounds cluster_effect Cellular Effect hERG hERG (IKr) AP_Prolong Action Potential Prolongation hERG->AP_Prolong Regulates Repolarization Dofetilide Dofetilide Block Channel Blockade Dofetilide->Block Binds to NDD This compound NDD->Block Binds to Block->hERG Block->AP_Prolong Leads to Arrhythmia Potential for Arrhythmia AP_Prolong->Arrhythmia Can cause

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyldofetilide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of N-desmethyldofetilide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is the major metabolite of dofetilide, a Class III antiarrhythmic agent.[1] Dofetilide is metabolized in the liver primarily by the CYP3A4 isoenzyme through N-dealkylation to form this compound.[1][2] Although the metabolites of dofetilide are considered to have minimal clinical activity, accurate quantification of this compound is crucial in pharmacokinetic studies to understand the complete disposition of dofetilide in the body.[2][3]

Q2: What is a suitable internal standard (IS) for the quantification of this compound?

A2: A stable isotope-labeled (SIL) internal standard is highly recommended to ensure the highest accuracy and precision. Dofetilide-d4 has been successfully used as an internal standard for the quantification of dofetilide and would be a suitable choice for this compound as well, due to their structural similarity.[4] The SIL IS co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction during data processing.

Q3: What are the recommended sample preparation techniques for this compound from plasma?

A3: Protein precipitation (PPT) is a straightforward and effective method for extracting this compound from plasma samples.[4] This technique involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte and internal standard can be injected into the LC-MS/MS system. Other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed for cleaner extracts, which may be necessary to minimize matrix effects.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions:

CauseSuggested Solution
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. Since this compound is a basic compound, a mobile phase with an acidic pH (e.g., using 0.1% formic acid) is recommended to ensure good peak shape.[4]
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if necessary.
Sample Solvent Incompatibility Ensure the sample solvent is similar in composition and strength to the initial mobile phase.
Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

CauseSuggested Solution
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature, gas flows). Ensure the mobile phase pH is conducive to the formation of the desired precursor ion (typically [M+H]⁺ in positive ESI mode).
Matrix Effects (Ion Suppression) Improve sample cleanup using LLE or SPE. Modify chromatographic conditions to separate this compound from co-eluting matrix components. A stable isotope-labeled internal standard is crucial to compensate for matrix effects.
Suboptimal MS/MS Transitions Perform a product ion scan to identify the most intense and stable fragment ions for this compound.
Analyte Degradation Investigate the stability of this compound in the biological matrix and during the analytical process.
Issue 3: High Variability in Results

Possible Causes & Solutions:

CauseSuggested Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards, QCs, and unknown samples.
Analyte Instability Evaluate the freeze-thaw, bench-top, and long-term stability of this compound in the specific biological matrix.
Variable Matrix Effects Use a stable isotope-labeled internal standard. Evaluate matrix effects across different lots of the biological matrix.
Instrument Performance Issues Perform regular system maintenance and calibration to ensure consistent instrument performance.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is adapted from a validated method for dofetilide and is suitable for this compound.[4]

  • Thaw frozen plasma samples at room temperature.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 100 µL of internal standard working solution (e.g., dofetilide-d4 in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Data Presentation

Table 1: UPLC-MS/MS Parameters for Dofetilide Analysis (Adaptable for this compound)

Note: These parameters for dofetilide provide a starting point for method development for this compound. The MRM transitions for this compound need to be optimized.

ParameterSetting
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Dofetilide) Requires specific experimental determination
MRM Transition (Dofetilide-d4 IS) Requires specific experimental determination
MRM Transition (this compound) Precursor Ion (m/z): ~428.1 (based on its molecular weight) Product Ion(s): Requires experimental determination

Visualizations

Diagram 1: General Troubleshooting Workflow for this compound Quantification

TroubleshootingWorkflow Start Start: Quantification Issue (e.g., Poor Peak Shape, Low Sensitivity, High Variability) Check_LC Step 1: Evaluate Chromatographic Performance Start->Check_LC Check_MS Step 2: Assess Mass Spectrometer Performance Check_LC->Check_MS Chromatography OK? Consult Consult Senior Scientist or Technical Support Check_LC->Consult Chromatography Not OK? - Adjust Mobile Phase - Check Column - Optimize Gradient Check_SamplePrep Step 3: Review Sample Preparation Check_MS->Check_SamplePrep MS Performance OK? Check_MS->Consult MS Performance Not OK? - Tune Instrument - Optimize Source Parameters - Verify MRM Transitions Check_Stability Step 4: Investigate Analyte Stability Check_SamplePrep->Check_Stability Sample Prep Consistent? Check_SamplePrep->Consult Sample Prep Inconsistent? - Standardize Protocol - Evaluate Matrix Effects Resolved Issue Resolved Check_Stability->Resolved Analyte Stable? Check_Stability->Consult Analyte Unstable? - Perform Stability Studies - Adjust Sample Handling Consult->Resolved AnalysisPathway Dofetilide Dofetilide (in vivo) Metabolism CYP3A4-mediated N-demethylation Dofetilide->Metabolism Metabolite This compound (in biological matrix) Metabolism->Metabolite SamplePrep Sample Preparation (e.g., Protein Precipitation) Metabolite->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis Quantification Quantification Analysis->Quantification

References

Technical Support Center: Optimizing LC-MS/MS Parameters for N-Desmethyldofetilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-Desmethyldofetilide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for the analysis of this compound?

A1: For initial method development, it is recommended to start with parameters similar to those used for the parent drug, dofetilide, and then optimize for this compound. As a polar basic compound, a reversed-phase C18 column is a suitable choice. A gradient elution with an acidic mobile phase is typically employed to ensure good peak shape and retention.

Q2: How can I determine the precursor and product ions for this compound?

A2: The precursor ion will be the protonated molecule, [M+H]⁺. The exact mass of this compound (C₁₈H₂₅N₃O₅S₂) is 427.124 g/mol .[1] Therefore, the expected m/z for the precursor ion is approximately 428.1. To determine the product ions, a product ion scan of the precursor ion at various collision energies is necessary. Based on the known fragmentation of dofetilide, key product ions for this compound can be predicted.

Q3: What are common issues encountered during the analysis of this compound and how can they be resolved?

A3: Common issues include poor peak shape (tailing), low signal intensity, and high background noise. Peak tailing can often be addressed by adjusting the mobile phase pH with an additive like formic acid. Low signal intensity may be due to ion suppression from the sample matrix; improving sample cleanup or adjusting chromatographic parameters to separate the analyte from interfering components can help. High background noise can be mitigated by using high-purity solvents and ensuring a clean LC-MS system.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step
Secondary Interactions with Column This compound is a basic compound and can interact with residual silanols on the column. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions.
Inappropriate Mobile Phase Composition Optimize the organic solvent percentage and gradient slope. A shallower gradient around the elution time of the analyte can improve peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Volume Minimize the length and diameter of tubing between the column and the mass spectrometer.
Issue 2: Low Signal Intensity or Ion Suppression
Potential Cause Troubleshooting Step
Matrix Effects The sample matrix can co-elute with this compound and suppress its ionization. Enhance the sample preparation method (e.g., use solid-phase extraction instead of simple protein precipitation). Also, adjusting the chromatographic gradient to separate the analyte from the matrix components can be effective.
Suboptimal Ion Source Parameters Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature, to maximize the signal for this compound.
Incorrect MRM Transitions or Collision Energy Ensure the correct precursor and product ions are being monitored. Perform a collision energy optimization experiment for each transition to find the value that yields the highest signal intensity.
Analyte Degradation Prepare fresh standards and samples. Ensure proper storage conditions to prevent degradation.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is generally recommended.
Pump Performance Check the LC pump for pressure fluctuations, which can indicate leaks or air bubbles in the system. Purge the pump if necessary.
Mobile Phase Preparation Prepare fresh mobile phases daily and ensure accurate composition. Inconsistent mobile phase can lead to shifts in retention time.
Column Temperature Fluctuations Use a column oven to maintain a stable column temperature throughout the analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting this compound from plasma samples.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Method Optimization

This protocol outlines the steps to develop and optimize an LC-MS/MS method for this compound.

a. Liquid Chromatography (LC) Parameters (Starting Point)

A UPLC-MS/MS method for the parent drug dofetilide provides a good starting point.[2][3]

Parameter Recommended Starting Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5-95% B over 5 minutes, then re-equilibrate

b. Mass Spectrometry (MS) Parameter Optimization

  • Precursor Ion Determination: Infuse a standard solution of this compound (approx. 100 ng/mL) directly into the mass spectrometer. In positive electrospray ionization (ESI) mode, perform a full scan (e.g., m/z 100-600) to identify the protonated molecule [M+H]⁺. The expected m/z is ~428.1.

  • Product Ion Selection: Perform a product ion scan on the precursor ion (m/z 428.1). Based on the fragmentation of dofetilide, the following fragmentations for this compound can be predicted:

    • Cleavage of the ether bond.

    • Loss of the methanesulfonamide group.

    • Cleavage of the ethylamine chain.

  • Collision Energy (CE) Optimization: For each selected product ion, perform a collision energy optimization. This involves monitoring the intensity of the product ion while ramping the collision energy (e.g., from 5 to 40 eV). The optimal CE is the value that produces the highest intensity for that specific transition.

Predicted MRM Transitions for this compound

Precursor Ion (m/z) Predicted Product Ion (m/z) Description of Neutral Loss Starting Collision Energy (eV)
428.1~265.1Loss of methanesulfonamidophenoxy group20-30
428.1~164.1Cleavage of the ethyl-phenyl bond25-35

Note: These are predicted values and must be confirmed experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (Positive Mode) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_sample Sample Preparation start Analytical Issue (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase optimize_source Optimize Ion Source (Voltage, Gas, Temp) start->optimize_source improve_cleanup Improve Sample Cleanup (e.g., SPE) start->improve_cleanup check_column Inspect Column (Age, Contamination) check_mobile_phase->check_column check_flow_rate Verify Flow Rate & Pressure check_column->check_flow_rate check_temp Check Column Temperature check_flow_rate->check_temp resolved Issue Resolved check_temp->resolved verify_mrm Verify MRM Transitions & Collision Energy optimize_source->verify_mrm check_calibration Check Mass Calibration verify_mrm->check_calibration check_calibration->resolved check_concentration Check Sample Concentration improve_cleanup->check_concentration check_concentration->resolved

Caption: Logical troubleshooting workflow for common LC-MS/MS issues.

References

Technical Support Center: N-Desmethyldofetilide Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on N-Desmethyldofetilide.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound should be conducted under the stress conditions mandated by the International Council for Harmonisation (ICH) Q1A (R2) guidelines. These typically include:

  • Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures. Dofetilide, the parent drug, has shown susceptibility to oxidative conditions.[1]

  • Thermal Degradation: Exposure to dry heat at elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Q2: How much degradation should I aim for in my forced degradation studies?

The goal of forced degradation is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method is stability-indicating.[2] Degradation beyond 20% may lead to the formation of secondary degradants that might not be relevant to the actual stability of the drug substance.[2]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV or photodiode array (PDA) detection is the most common and recommended technique.[3] For the identification and characterization of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4][5]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild (concentration, temperature, or duration).1. Increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl).2. Increase the temperature of the study.3. Extend the duration of the stress exposure.
Complete degradation of this compound. Stress conditions are too harsh.1. Decrease the concentration of the stressor.2. Lower the temperature of the study.3. Reduce the duration of the stress exposure.
Poor peak shape or resolution in the chromatogram. Inappropriate mobile phase composition or pH.1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer).2. Adjust the pH of the mobile phase to improve the ionization state of the analyte and degradants.3. Consider a different stationary phase (column).
Co-elution of the parent drug and degradation products. The analytical method is not stability-indicating.1. Modify the gradient profile in the HPLC/UPLC method.2. Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice versa).3. Evaluate a column with different selectivity.
Formation of multiple, unknown degradation products. This is an expected outcome of forced degradation.1. Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks.2. Perform MS/MS fragmentation studies to elucidate the structure of the degradation products.

Experimental Protocols

General Protocol for Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a concentration of approximately 1 mg/mL.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

Example Stability-Indicating HPLC Method
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0)B: Acetonitrile and Methanol (50:50, v/v)
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies of this compound.

Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (DP) Retention Time (min)
0.1 M HCl, 60°C, 24h12.52DP-1: 8.2
0.1 M NaOH, 60°C, 24h8.21DP-2: 10.5
3% H₂O₂, RT, 24h18.93DP-3: 12.1
Dry Heat, 80°C, 48h5.11DP-4: 9.8
Photolytic15.32DP-5: 11.4

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC/UPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS Degradant Identification (LC-MS) HPLC->LCMS

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_main Proposed Degradation Pathways Parent This compound DP1 Hydrolytic Degradant 1 (Acidic) Parent->DP1 Acid Hydrolysis DP2 Hydrolytic Degradant 2 (Basic) Parent->DP2 Base Hydrolysis DP3 Oxidative Degradant (N-oxide) Parent->DP3 Oxidation

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: N-Desmethyldofetilide Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyldofetilide. The information herein is designed to address common challenges encountered during the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific studies on this compound are limited, its degradation pathways can be inferred from its parent compound, dofetilide. The primary expected degradation pathways include hydrolysis, oxidation, and photolysis.[1][2][3] Forced degradation studies on dofetilide have shown it to be particularly susceptible to oxidative and photolytic conditions.[1] The N-desmethyl structure suggests that the secondary amine may also be a site for further reactions.

Q2: What analytical techniques are most suitable for identifying this compound degradation products?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector is essential for separating the degradation products from the parent compound.[1][3][4] For structural elucidation, mass spectrometry (MS), particularly tandem MS (MS/MS) and high-resolution MS (HRMS), is critical for determining the molecular weights and fragmentation patterns of the degradants.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation of isolated degradation products.[6][7]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the drug substance to identify potential degradation products and establish stability-indicating analytical methods.[8][9][10] These studies typically involve exposing a solution of this compound to various stress conditions as per the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[1][9] Key conditions include:

  • Acidic Hydrolysis: e.g., 0.1 N HCl at 80°C.

  • Basic Hydrolysis: e.g., 0.1 N NaOH at 80°C.[6]

  • Oxidative Degradation: e.g., 3-6% H₂O₂ at room temperature.[6]

  • Thermal Degradation: Exposing the solid drug to high temperatures (e.g., 105°C).[6]

  • Photolytic Degradation: Exposing the solid and solution forms to UV and visible light.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation of degradation products from the parent peak in HPLC/UPLC. Inadequate mobile phase composition or gradient.Optimize the mobile phase by adjusting the organic solvent ratio, pH, or ionic strength. A gradient elution is often more effective than isocratic elution for separating complex mixtures of degradation products.[1]
Inappropriate column chemistry.Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your specific degradants.[1][3]
Difficulty in ionizing degradation products for MS analysis. Suboptimal ionization source parameters.Adjust the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, such as capillary voltage, gas flow, and temperature, to enhance the signal of the target analytes.[1]
Incorrect ionization mode (positive or negative).Analyze samples in both positive and negative ionization modes, as some degradation products may ionize preferentially in one mode over the other.
Inability to obtain a clear fragmentation pattern in MS/MS for structural elucidation. Insufficient collision energy.Optimize the collision energy for each precursor ion to induce sufficient fragmentation for structural interpretation.
Low abundance of the precursor ion.Increase the concentration of the sample or use a more sensitive mass spectrometer. If possible, isolate the degradation product using preparative HPLC for direct infusion MS/MS analysis.[7]
Observed degradation is too low or too high (<5% or >30%). Stress conditions are too mild or too harsh.Adjust the duration of exposure, temperature, or concentration of the stressor to achieve a target degradation of 5-20%, which is generally sufficient for method development and validation.[11]

Quantitative Data Summary

The following table summarizes the degradation of dofetilide under various stress conditions, which can serve as a predictive guide for this compound.

Stress Condition Reagent/Condition Duration Temperature % Degradation of Dofetilide (Approximate) Number of Degradation Products Observed
Acid Hydrolysis1 N HCl2 hours80°CSlight-
Base Hydrolysis1 N NaOH2 hours80°CSignificant-
Oxidative6% H₂O₂2 hours50°CSlight1
ThermalSolid State24 hours105°CSlight-
PhotolyticUV & Visible Light7 daysAmbientStable-
Humidity90% RH7 days25°CStable-

Note: This data is based on studies of dofetilide and should be used as a reference for designing experiments for this compound.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 80°C for a specified duration (e.g., 2, 4, 8 hours). After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for a specified duration.[6] After cooling, neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature and protect it from light for a specified duration.[6]

  • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 105°C for 24 hours.[6] Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.[6]

  • Sample Analysis: Dilute all stressed samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC or UPLC method.

Protocol 2: HPLC Method for Separation of Degradation Products
  • Column: Kromasil 100 C8 (4.6 mm x 250 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium acetate (pH 6.2).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[1][3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

Visualizations

experimental_workflow cluster_stress Forced Degradation (ICH Q1A R2) cluster_analysis Analytical Characterization Acid Acid Hydrolysis HPLC HPLC/UPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC MS LC-MS/MS Identification HPLC->MS Isolation Preparative HPLC Isolation MS->Isolation Major Degradants NMR NMR Structure Elucidation Isolation->NMR NDM_Dofetilide This compound NDM_Dofetilide->Acid Stress Conditions NDM_Dofetilide->Base Stress Conditions NDM_Dofetilide->Oxidation Stress Conditions NDM_Dofetilide->Thermal Stress Conditions NDM_Dofetilide->Photo Stress Conditions

Caption: Workflow for Forced Degradation and Analysis.

degradation_pathway Parent This compound DP1 Oxidative Product (e.g., N-oxide) Parent->DP1 Oxidation (H₂O₂) DP2 Hydrolytic Product (e.g., Ether Cleavage) Parent->DP2 Hydrolysis (Acid/Base) DP3 Photolytic Rearrangement Product Parent->DP3 Photolysis (UV/Vis)

Caption: Hypothetical Degradation Pathways.

References

Minimizing ion suppression for N-Desmethyldofetilide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of N-Desmethyldofetilide by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix, such as plasma or urine, interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3] In complex biological matrices, common causes of ion suppression include endogenous components like phospholipids, salts, and proteins.[1][2]

Q2: What are the primary causes of ion suppression in an LC-MS/MS workflow for this compound?

A2: The most common causes of ion suppression are endogenous matrix components that co-elute with this compound and compete for ionization.[2][3] Phospholipids are a major contributor to ion suppression in plasma samples.[4] Other sources include salts from buffers, formulation excipients, and contaminants introduced during sample collection and preparation, such as plasticizers.[1]

Q3: How can I determine if ion suppression is affecting my this compound results?

A3: There are both qualitative and quantitative methods to assess ion suppression:

  • Qualitative Assessment (Post-Column Infusion): A standard solution of this compound is continuously infused into the LC eluent after the analytical column but before the mass spectrometer.[1] A blank matrix sample is then injected. A significant dip in the baseline signal at the retention time of this compound indicates the presence of ion suppression.[1][5]

  • Quantitative Assessment (Post-Extraction Spike): The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution.[6] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[7]

Troubleshooting Guide

Issue: Low or inconsistent signal intensity for this compound.

This guide provides a systematic approach to troubleshooting and minimizing ion suppression.

Step 1: Confirm Ion Suppression

Before modifying your method, first confirm that ion suppression is the root cause of the low signal intensity. Use the post-column infusion technique described in the FAQs.

Step 2: Mitigate Ion Suppression

If ion suppression is confirmed, employ one or more of the following strategies. The effectiveness of each can be compared by re-analyzing a spiked sample and observing the analyte's peak area and consistency.

Mitigation Strategies and Expected Outcomes
StrategyDescriptionExpected Improvement in Signal
1. Optimize Sample Preparation Employ more rigorous cleanup techniques to remove interfering matrix components.[2][8]High
2. Optimize Chromatography Modify the LC gradient or change the column to separate this compound from the suppression zone.[2][3]High
3. Sample Dilution Dilute the sample to reduce the concentration of interfering matrix components.[9]Medium
4. Adjust MS Source Parameters Optimize parameters like gas flows, temperatures, and voltages to improve ionization efficiency.Low to Medium
5. Change Ionization Mode If possible, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI is generally less susceptible to ion suppression.[1][3][10]Variable

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression

This protocol allows for the identification of regions in the chromatogram where ion suppression occurs.

  • Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration that provides a stable and robust signal.

  • System Setup: Configure the LC-MS/MS system with a 'T' connector placed between the analytical column and the mass spectrometer's ion source.

  • Infusion: Continuously infuse the this compound standard solution into the 'T' connector using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma without the analyte).

  • Analysis: Monitor the signal of the infused this compound standard. A dip in the signal indicates a region of ion suppression.

Protocol 2: Sample Preparation Techniques

The choice of sample preparation is critical for minimizing ion suppression. Below is a comparison of common techniques.

TechniqueGeneral ProtocolAdvantagesDisadvantages
Protein Precipitation (PPT) 1. Add 3 parts of cold acetonitrile to 1 part plasma. 2. Vortex for 1 minute. 3. Centrifuge at high speed for 10 minutes. 4. Analyze the supernatant.Simple and fast.Non-selective, often leaves significant matrix components, leading to high ion suppression.[1][4]
Liquid-Liquid Extraction (LLE) 1. To 300 µL of plasma, add the internal standard. 2. Add an appropriate volume of an immiscible organic solvent (e.g., methyl-t-butyl ether). 3. Vortex for 1 minute. 4. Centrifuge to separate layers. 5. Transfer the organic layer and evaporate to dryness. 6. Reconstitute in mobile phase.Provides cleaner extracts than PPT.[1][3]Can be labor-intensive; extraction efficiency is dependent on analyte properties.
Solid-Phase Extraction (SPE) 1. Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange). 2. Load the pre-treated sample. 3. Wash the cartridge to remove interferences. 4. Elute this compound with an appropriate solvent. 5. Evaporate eluate and reconstitute.Highly effective for removing a broad range of interferences, yielding the cleanest extracts.[1][2]More complex and costly method development.

Visualizations

Troubleshooting_Workflow start Low/Inconsistent Signal for This compound check_suppression Perform Post-Column Infusion to Confirm Ion Suppression start->check_suppression suppression_present Ion Suppression Confirmed? check_suppression->suppression_present optimize_prep Optimize Sample Preparation (LLE or SPE) suppression_present->optimize_prep Yes other_issues Investigate Other Issues (e.g., Instrument Performance) suppression_present->other_issues No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom dilute_sample Dilute Sample optimize_chrom->dilute_sample reassess Re-evaluate Signal dilute_sample->reassess reassess->optimize_prep Signal Not Improved issue_resolved Issue Resolved reassess->issue_resolved Signal Improved

Caption: A troubleshooting decision tree for addressing ion suppression.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ppt Protein Precipitation lc_separation LC Separation ppt->lc_separation lle Liquid-Liquid Extraction lle->lc_separation spe Solid-Phase Extraction spe->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data data ms_detection->data Data Acquisition sample Biological Sample sample->ppt Simple sample->lle Cleaner sample->spe Cleanest

Caption: General workflow for this compound bioanalysis.

References

Technical Support Center: N-Desmethyldofetilide Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sample preparation of N-Desmethyldofetilide for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sample preparation of this compound from biological matrices such as plasma or urine.

Problem 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Symptoms:

  • The concentration of this compound in the final extract is significantly lower than expected.

  • Poor signal intensity during mass spectrometry analysis.

Possible Causes and Solutions:

CauseSolution
Improper Cartridge Conditioning/Equilibration Ensure the SPE cartridge is adequately conditioned with the recommended solvent (e.g., methanol) and then equilibrated with an appropriate buffer. Failure to do so can lead to poor retention of the analyte.[1]
Incorrect Sample pH The pH of the sample can significantly affect the retention of this compound on the SPE sorbent. Adjust the sample pH to ensure the analyte is in the correct ionization state for optimal retention.[1][2]
Sample Loading Flow Rate Too High A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough. Optimize the flow rate to allow for adequate retention.[3]
Inappropriate Wash Solvent The wash solvent may be too strong, causing the analyte to be eluted prematurely along with interferences. Test less aggressive wash solvents to maximize the removal of interferences while retaining the analyte.[2][3]
Inefficient Elution The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Try a stronger elution solvent or increase the volume of the elution solvent.[3]
Analyte Breakthrough The capacity of the SPE cartridge may be exceeded, or the sample solvent may be too strong, causing the analyte to pass through the cartridge without being retained. Consider using a larger cartridge or diluting the sample in a weaker solvent.[3][4]
Problem 2: High Matrix Effects Observed in LC-MS/MS Analysis

Symptoms:

  • Ion suppression or enhancement, leading to inaccurate and imprecise quantification.[5][6]

  • Poor reproducibility of results between different sample lots.

Possible Causes and Solutions:

CauseSolution
Co-elution of Matrix Components Endogenous components of the biological matrix (e.g., phospholipids, salts) can co-elute with this compound and interfere with its ionization in the mass spectrometer.[6][7]
Mitigation Strategies:
- Optimize Chromatographic Separation: Adjust the mobile phase gradient, column chemistry, or flow rate to improve the separation of the analyte from interfering matrix components.[6]
- Improve Sample Cleanup: Employ a more rigorous sample preparation technique. For instance, if currently using protein precipitation, consider switching to SPE or liquid-liquid extraction for a cleaner extract.[6][8]
- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[9]
Inefficient Sample Preparation The chosen sample preparation method may not be effectively removing matrix interferences. Protein precipitation, while simple, is often less clean than SPE or LLE.[8]
Mitigation Strategies:
- Method Comparison: Evaluate different sample preparation techniques (protein precipitation, SPE, LLE) to determine which provides the cleanest extract and minimizes matrix effects for your specific application.[8][10]
- Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation method for this compound and its parent drug, dofetilide?

A common and effective method for the analysis of dofetilide in plasma and urine is protein precipitation . A published UPLC-MS/MS method for dofetilide utilizes protein precipitation with a high recovery rate.[11][12] Given the structural similarity, this method is a good starting point for this compound.

Q2: What kind of recovery can I expect for this compound from plasma?

Q3: How can I assess the stability of this compound in my biological samples?

To assess stability, subject your samples to various conditions they might encounter during handling and storage. This includes freeze-thaw cycles, short-term stability at room temperature (bench-top stability), and long-term stability at the intended storage temperature (e.g., -80°C).[13][14][15] Analyze these samples against freshly prepared standards to determine if any degradation has occurred.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

While not strictly mandatory, using a SIL-IS is highly recommended for LC-MS/MS analysis. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and analysis.[16] This allows it to effectively compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise results.[9][16]

Q5: What should I do if I observe significant ion suppression in my analysis?

Significant ion suppression is a form of matrix effect. To address this, consider the following:

  • Improve Sample Cleanup: Switch to a more effective sample preparation technique like SPE or LLE to remove more of the interfering matrix components.[6][8]

  • Optimize Chromatography: Modify your LC method to better separate this compound from the co-eluting interferences.[6]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Use a SIL-IS: As mentioned, a SIL-IS is the most effective way to correct for ion suppression.[9][16]

Experimental Protocols

Protein Precipitation for this compound in Plasma (Adapted from a Dofetilide Method)

This protocol is based on a validated method for the parent drug, dofetilide, and is expected to be a suitable starting point for this compound.[11][12]

Materials:

  • Plasma sample containing this compound

  • Internal standard (IS) solution (a stable isotope-labeled this compound is recommended)

  • Acetonitrile (ACN), cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add a specific volume of the internal standard solution.

  • Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can then be either directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Quantitative Data (Based on Dofetilide Method)

ParameterPlasmaUrine
Recovery 93.7%97.4%
Lower Limit of Quantification (LLOQ) 5 ng/mL5 ng/mL
Intra-day Precision 3.00% - 7.10%3.50% - 9.00%
Inter-day Precision 3.80% - 7.20%3.70% - 10.0%
Intra-day Accuracy 93.0% - 106%87.0% - 106%
Inter-day Accuracy 93.0% - 106%87.0% - 106%

Data adapted from a validated method for dofetilide and should be considered as an expected performance for this compound pending specific validation.[11][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject detect Mass Spectrometry Detection inject->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_spe SPE Troubleshooting cluster_matrix Matrix Effect Troubleshooting start Low Analyte Recovery? check_conditioning Verify Cartridge Conditioning & Equilibration start->check_conditioning Yes optimize_lc Optimize LC Separation start->optimize_lc No, High Matrix Effects check_ph Optimize Sample pH check_conditioning->check_ph check_flow Reduce Loading Flow Rate check_ph->check_flow check_wash Use Weaker Wash Solvent check_flow->check_wash check_elution Use Stronger Elution Solvent check_wash->check_elution improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) optimize_lc->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is

Caption: Troubleshooting logic for common sample preparation issues.

References

Overcoming poor recovery of N-Desmethyldofetilide in extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of N-Desmethyldofetilide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor recovery of this analyte during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

This compound is the primary metabolite of Dofetilide, an antiarrhythmic agent.[1][2] Its chemical structure includes a secondary amine, making it a basic compound, and two methanesulfonamido groups, which increase its polarity compared to the parent drug. A predicted XlogP value of 1.4 suggests moderate lipophilicity.[2] These properties can lead to challenges in extraction, such as strong retention on certain sorbents, poor partitioning into organic solvents, and susceptibility to matrix effects.

Q2: What are the common causes of poor recovery of this compound in Solid-Phase Extraction (SPE)?

Poor recovery in SPE can stem from several factors:

  • Inappropriate Sorbent Selection: Using a purely non-polar sorbent (like C18) may not be optimal for this moderately polar metabolite.

  • Incorrect Sample pH: If the sample pH is not optimized, the analyte may not be in the appropriate charge state for retention on the chosen sorbent.

  • Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak to fully recover it from the sorbent.

  • Secondary Interactions: The secondary amine and sulfonamide groups can engage in secondary interactions with silica-based sorbents, leading to irreversible binding.

Q3: Which SPE sorbent is recommended for this compound extraction?

For a basic and moderately polar compound like this compound, a mixed-mode polymeric sorbent with both reversed-phase and strong cation exchange (SCX) characteristics is highly recommended.[3][4][5][6] This dual retention mechanism allows for a more robust and selective extraction. The reversed-phase component retains the molecule based on its hydrophobicity, while the cation exchange component strongly retains the positively charged secondary amine at an appropriate pH.

Q4: How can I optimize Liquid-Liquid Extraction (LLE) for this compound?

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

This guide focuses on a mixed-mode (Reversed-Phase and Strong Cation Exchange) SPE approach.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Recovery Analyte Breakthrough During Sample Loading 1. Check Sample pH: Ensure the sample is acidified (e.g., with formic or acetic acid) to a pH at least 2 units below the pKa of the secondary amine to ensure it is protonated and retained by the cation exchange mechanism. 2. Reduce Organic Content: If the sample contains a high percentage of organic solvent from a previous step, dilute it with an aqueous buffer to enhance reversed-phase retention. 3. Decrease Flow Rate: A slower flow rate during sample loading increases the interaction time between the analyte and the sorbent.
Analyte Loss During Washing 1. Wash with a Weaker Solvent: The organic content of the wash solvent may be too high. Try reducing the percentage of organic solvent or using a purely aqueous acidic wash. 2. Maintain Acidic Conditions: Ensure the wash solvent is at a pH that keeps the analyte charged and retained by the cation exchange mechanism.
Incomplete Elution 1. Increase Elution Solvent Strength: The elution solvent must be strong enough to disrupt both the reversed-phase and cation exchange interactions. This is typically achieved with a high percentage of organic solvent (e.g., methanol or acetonitrile) containing a basic modifier (e.g., 2-5% ammonium hydroxide) to neutralize the analyte. 2. Increase Elution Volume: Use a larger volume of the elution solvent, or perform the elution in two smaller steps to ensure complete recovery. 3. Incorporate a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before final elution to improve desorption.
Poor Reproducibility Inconsistent Sample Pre-treatment 1. Standardize pH Adjustment: Use a consistent method and volume for pH adjustment of all samples. 2. Ensure Complete Dissolution: Vortex or sonicate samples to ensure the analyte is fully dissolved before loading.
Variable Flow Rates 1. Use a Vacuum Manifold or Positive Pressure Processor: This will ensure consistent flow rates across all samples.
Drying of Sorbent Bed 1. Do Not Let the Sorbent Dry Out: After conditioning and equilibration, and before sample loading, ensure the sorbent bed remains wetted with the equilibration solvent.
High Matrix Effects in LC-MS Analysis Co-elution of Interferences 1. Optimize Wash Steps: Introduce an intermediate wash step with a solvent of moderate strength (e.g., a low percentage of organic solvent in an acidic buffer) to remove more interferences. 2. Use a More Selective Sorbent: If matrix effects persist, consider a different brand of mixed-mode sorbent or a polymeric sorbent with different base material.

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific matrix and analytical requirements.

1. Sample Pre-treatment:

  • To 1 mL of plasma or serum, add an internal standard.

  • Add 1 mL of 2% formic acid in water.

  • Vortex for 30 seconds.

  • Centrifuge to pellet any precipitated proteins.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with strong cation exchange, 30 mg/1 mL).

  • Condition the cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.

3. Sample Loading:

  • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

5. Elution:

  • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Collect the eluate.

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for your LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

1. Sample Pre-treatment:

  • To 1 mL of plasma or serum, add an internal standard.

2. pH Adjustment:

  • Add 100 µL of 1M ammonium hydroxide to adjust the sample pH to approximately 9-10. Vortex briefly.

3. Liquid-Liquid Extraction:

  • Add 5 mL of ethyl acetate to the sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

4. Collection of Organic Layer:

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

5. Post-Extraction:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for your LC-MS analysis.

Visualizations

SPE_Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation cluster_causes Potential Causes cluster_solutions_breakthrough Solutions for Breakthrough cluster_solutions_elution Solutions for Incomplete Elution start Poor Recovery of This compound investigate Investigate Stage of Analyte Loss (Analyze Load, Wash, and Eluate Fractions) start->investigate breakthrough Analyte in Load/Wash Fraction (Breakthrough) investigate->breakthrough Loss during load/wash no_elution Analyte Not in Eluate (Incomplete Elution) investigate->no_elution Loss during elution solution1 Optimize Sample pH (Acidify Sample) breakthrough->solution1 solution2 Weaker Wash Solvent breakthrough->solution2 solution3 Slower Flow Rate breakthrough->solution3 solution4 Stronger Elution Solvent (e.g., with NH4OH) no_elution->solution4 solution5 Increase Elution Volume no_elution->solution5 solution6 Incorporate 'Soak' Step no_elution->solution6

Caption: Troubleshooting workflow for poor SPE recovery.

LLE_Optimization cluster_start Start cluster_params Key Parameters cluster_ph_details pH Adjustment Details cluster_solvent_details Solvent Selection Details start Optimize LLE for This compound ph_adjust pH Adjustment (Increase pH to > pKa+2) start->ph_adjust solvent_select Solvent Selection (Match Polarity) start->solvent_select neutralize Neutralize Secondary Amine (Breaks Ionic Interactions) ph_adjust->neutralize mod_polar Moderately Polar Solvents (e.g., Ethyl Acetate) solvent_select->mod_polar immiscible Water Immiscible solvent_select->immiscible increase_sol Increase Organic Solubility neutralize->increase_sol

Caption: Key parameters for LLE optimization.

References

Validation & Comparative

A Comparative Analysis of Dofetilide and its Metabolite, N-Desmethyldofetilide, on hERG Channel Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological potency of the Class III antiarrhythmic agent, dofetilide, and its primary metabolite, N-desmethyldofetilide. The focus of this analysis is their inhibitory effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. Understanding the relative potency of a parent drug and its metabolites is crucial for a comprehensive assessment of cardiac safety and the prediction of potential proarrhythmic risk.

Quantitative Comparison of hERG Channel Inhibition

The following table summarizes the available quantitative and semi-quantitative data on the potency of dofetilide and this compound in blocking the hERG potassium channel.

CompoundParameterValueCell LineMethod
Dofetilide IC507 nMHEK293Automated Patch-Clamp[1]
IC5013 nMRabbit Ventricular Myocytes (native IKr)Manual Patch-Clamp[1]
IC5069 nMNot SpecifiedRb+ Efflux Assay[2]
This compound Relative PotencyAt least 20-fold lower than dofetilideNot SpecifiedNot Specified[3]

Note: IC50 values for dofetilide can vary depending on the experimental conditions and techniques used[1].

Mechanism of Action: Dofetilide's Selective hERG Blockade

Dofetilide exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This inhibition of potassium efflux during the repolarization phase of the cardiac action potential leads to a prolongation of the action potential duration and an increase in the effective refractory period. This mechanism is central to its efficacy in treating atrial fibrillation and flutter. The primary metabolite, this compound, also exhibits Class III antiarrhythmic activity, but with significantly reduced potency[3].

dofetilide_signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects dofetilide Dofetilide hERG hERG (IKr) Channel dofetilide->hERG Inhibits K_ion K+ Ions hERG->K_ion Efflux IKr_block IKr Blockade hERG->IKr_block APD_prolong Action Potential Duration Prolongation IKr_block->APD_prolong ERP_increase Effective Refractory Period Increase APD_prolong->ERP_increase Antiarrhythmic Antiarrhythmic Effect ERP_increase->Antiarrhythmic

Dofetilide's mechanism of action, involving the inhibition of the hERG potassium channel.

Experimental Protocols for Assessing hERG Inhibition

The potency of compounds on the hERG channel is typically determined using electrophysiological techniques, such as the patch-clamp method, performed on cells stably expressing the hERG channel.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing ion channel pharmacology.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.

  • On the day of the experiment, cells are dissociated into a single-cell suspension.

2. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using either manual or automated patch-clamp systems[1].

  • The extracellular (bath) solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

  • The intracellular (pipette) solution typically contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

  • Experiments are conducted at a physiological temperature of 37°C[1].

3. Voltage Protocol:

  • A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is the primary measure of hERG activity.

4. Compound Application and Data Analysis:

  • After obtaining a stable baseline recording, the cells are perfused with increasing concentrations of the test compound (e.g., dofetilide or this compound).

  • The effect of the compound on the hERG tail current is measured at each concentration.

  • The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the hERG current.

experimental_workflow start Start cell_prep hERG-expressing Cell Preparation start->cell_prep patch_clamp Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp baseline Baseline Current Recording patch_clamp->baseline compound_app Compound Application (Increasing Concentrations) baseline->compound_app record_effect Record Current Inhibition compound_app->record_effect data_analysis Concentration-Response Analysis record_effect->data_analysis ic50 Determine IC50 Value data_analysis->ic50

References

N-Desmethyldofetilide vs. Dofetilide: A Comparative Analysis of hERG Channel Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the human Ether-à-go-go-Related Gene (hERG) potassium channel affinity of dofetilide, a potent Class III antiarrhythmic agent, and its primary metabolite, N-desmethyldofetilide. Understanding the hERG blocking potential of both the parent drug and its metabolites is crucial for a comprehensive cardiac safety assessment during drug development.

Executive Summary

Dofetilide is a well-established, high-affinity hERG channel blocker, a characteristic integral to its antiarrhythmic activity but also linked to the risk of Torsades de Pointes (TdP). In vitro studies have demonstrated that its major metabolite, this compound, exhibits significantly lower potency in blocking hERG channels. Research indicates that the Class III antiarrhythmic activity (K+ channel blockade) of this compound is at least 20 times weaker than that of the parent compound, dofetilide[1]. This suggests a reduced risk of proarrhythmic events associated with the metabolite.

Quantitative Comparison of hERG Channel Affinity

CompoundIC50 / PotencyAssay TypeCell Line
Dofetilide 7 - 13 nMWhole-cell Patch ClampHEK293 Cells
12 ± 2 nMWhole-cell Patch ClampHEK293 Cells[2]
35 nMMacropatch ClampXenopus Oocytes[3]
This compound >20-fold higher than dofetilideNot specifiedNot specified[1]

Note: IC50 values for dofetilide can vary depending on the specific experimental conditions, such as temperature and the patch-clamp protocol used.

Experimental Protocols

The assessment of hERG channel affinity is typically conducted using electrophysiological methods, such as the patch-clamp technique, or through binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for assessing the inhibitory effect of a compound on hERG channel function.

Objective: To measure the concentration-dependent inhibition of the hERG potassium current by the test compound and determine the IC50 value.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

    • The membrane is then ruptured to allow electrical access to the cell's interior.

    • hERG currents are elicited by a specific voltage-clamp protocol. A common protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to elicit a large tail current, which is used to quantify the hERG current.

  • Compound Application: The test compound (dofetilide or this compound) is applied at increasing concentrations to the extracellular solution bathing the cell.

  • Data Analysis: The peak tail current amplitude is measured before and after the application of the compound at each concentration. The percentage of current inhibition is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_testing Compound Testing & Analysis Culture HEK293-hERG Cell Culture Dissociation Cell Dissociation & Plating Culture->Dissociation Patch Whole-Cell Patch Clamp Dissociation->Patch Voltage Apply Voltage Protocol Patch->Voltage Record Record hERG Current Voltage->Record Apply Apply Test Compound Record->Apply Measure Measure Tail Current Apply->Measure Analyze Calculate IC50 Measure->Analyze

Whole-Cell Patch-Clamp Workflow
[³H]Dofetilide Binding Assay

This is a high-throughput screening method to assess the affinity of a compound for the hERG channel by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound to the hERG channel.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the hERG channel (e.g., HEK293-hERG cells).

  • Binding Reaction:

    • Cell membranes are incubated with a fixed concentration of [³H]dofetilide (the radioligand).

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the hERG channel.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound [³H]dofetilide, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G Membrane Prepare hERG-expressing Cell Membranes Incubate Incubate Membranes with [³H]Dofetilide & Test Compound Membrane->Incubate Filter Separate Bound & Free Ligand (Rapid Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate Ki from IC50 Count->Analyze

[³H]Dofetilide Binding Assay Workflow

Dofetilide Metabolism and hERG Affinity

Dofetilide is primarily metabolized in the liver via N-dealkylation to form this compound[1]. This metabolic pathway is a key factor in the drug's overall safety profile.

G Dofetilide Dofetilide Metabolism N-dealkylation (Liver) Dofetilide->Metabolism hERG_D High hERG Affinity Dofetilide->hERG_D NDesmethyl This compound Metabolism->NDesmethyl hERG_ND Low hERG Affinity (>20-fold lower) NDesmethyl->hERG_ND

Dofetilide Metabolism and hERG Affinity

Conclusion

The available evidence strongly indicates that this compound has a substantially lower affinity for the hERG channel compared to its parent compound, dofetilide. This significant reduction in hERG blocking potency, by at least a factor of 20, suggests that the formation of this metabolite contributes to a favorable cardiac safety profile by reducing the risk of excessive QT prolongation and TdP. For drug development professionals, these findings underscore the importance of evaluating the hERG activity of major metabolites in addition to the parent drug to accurately assess cardiovascular risk.

References

A Comparative Analysis of the Electrophysiological Effects of N-Desmethyldofetilide and Dofetilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological properties of the class III antiarrhythmic agent Dofetilide and its primary metabolite, N-Desmethyldofetilide. The information presented is intended to support research and development efforts in the field of cardiac electrophysiology and pharmacology.

Executive Summary

Dofetilide is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical current in cardiac repolarization. This action prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissue, underlying its antiarrhythmic effects, particularly in the management of atrial fibrillation and flutter.[1] this compound is the major metabolite of Dofetilide, formed via N-dealkylation.[2][3] In vitro studies have consistently demonstrated that this compound is substantially less potent in its electrophysiological effects compared to the parent compound, Dofetilide. Specifically, its Class III antiarrhythmic activity, attributed to IKr blockade, is at least 20 times lower than that of Dofetilide.[2] Consequently, the metabolites of dofetilide, including this compound, are considered clinically inactive or minimally active.[3][4][5]

Comparative Electrophysiological Data

The following table summarizes the available quantitative data comparing the electrophysiological effects of Dofetilide and this compound.

ParameterDofetilideThis compoundReference
Primary Mechanism Selective blocker of the rapid component of the delayed rectifier potassium current (IKr)Weak blocker of the rapid component of the delayed rectifier potassium current (IKr)[1][2]
Potency (IKr Blockade) HighAt least 20-fold lower than Dofetilide[2]
Effect on Action Potential Duration (APD) Significant prolongationMinimal to no significant effect at clinically relevant concentrations[2]
Class III Antiarrhythmic Activity PotentAt least 20-fold lower than Dofetilide[2]
Clinical Activity ActiveConsidered clinically inactive or minimally active[3][4][5]

Detailed Experimental Protocols

While specific detailed protocols for the direct comparison of this compound and Dofetilide are not extensively published, the methodologies employed would be based on standard in vitro electrophysiological techniques. The following outlines a typical experimental protocol for assessing the effects of these compounds on the IKr current and cardiac action potentials.

Cell Preparation and Culture
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human ether-à-go-go-related gene (hERG), which encodes the pore-forming subunit of the IKr channel.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain hERG expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp technique.

  • Apparatus: An inverted microscope, a patch-clamp amplifier, a data acquisition system, and analysis software.

  • Pipette Solution (Intracellular): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

  • External Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

  • Voltage-Clamp Protocol for IKr (hERG) Current:

    • Holding potential: -80 mV.

    • Depolarizing pulse: to +20 mV for 2 seconds to activate the channels.

    • Repolarizing pulse: to -50 mV for 2 seconds to elicit the characteristic large tail current of IKr.

    • Currents are recorded before and after the application of various concentrations of Dofetilide or this compound.

Action Potential Recordings
  • Preparation: Isolated ventricular myocytes from animal models (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Technique: Current-clamp mode of the patch-clamp technique.

  • Stimulation: Cells are stimulated at a physiological frequency (e.g., 1 Hz) to elicit action potentials.

  • Measurement: Action potential parameters, including APD at 50% and 90% repolarization (APD50 and APD90), are measured before and after drug application.

Data Analysis
  • IKr Inhibition: The percentage of IKr block is calculated for each drug concentration. The concentration-response curve is then fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50).

  • Action Potential Duration: The change in APD is calculated and compared between control and drug-treated conditions.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Dofetilide and the logical workflow for comparing its electrophysiological effects with this compound.

Dofetilide Dofetilide Block Blockade Dofetilide->Block IKr IKr Channel (hERG) IKr->Block Repolarization Delayed Repolarization Block->Repolarization APD Increased Action Potential Duration Repolarization->APD ERP Increased Effective Refractory Period Repolarization->ERP Antiarrhythmic Antiarrhythmic Effect APD->Antiarrhythmic ERP->Antiarrhythmic

Mechanism of Dofetilide's Electrophysiological Effect

cluster_compounds Test Compounds cluster_assays In Vitro Electrophysiology Assays cluster_analysis Data Analysis and Comparison Dofetilide Dofetilide IKr_Assay IKr (hERG) Current Assay (Voltage-Clamp) Dofetilide->IKr_Assay AP_Assay Action Potential Assay (Current-Clamp) Dofetilide->AP_Assay NDM_Dofetilide This compound NDM_Dofetilide->IKr_Assay NDM_Dofetilide->AP_Assay IC50 Determine IC50 for IKr Block IKr_Assay->IC50 APD_Change Measure Change in APD AP_Assay->APD_Change Compare Compare Potency and Efficacy IC50->Compare APD_Change->Compare

Experimental Workflow for Comparison

Conclusion

The available evidence strongly indicates that this compound, the primary metabolite of Dofetilide, possesses significantly lower electrophysiological activity than the parent drug. With a potency for IKr blockade that is at least 20-fold lower, its contribution to the overall clinical effect of Dofetilide is considered negligible. This substantial difference in activity underscores the importance of the parent compound in mediating the therapeutic and proarrhythmic effects observed with Dofetilide administration. Future research could focus on a more detailed characterization of the electrophysiological profile of this compound across a range of cardiac ion channels to fully confirm its limited activity.

References

Navigating Dofetilide Bioanalysis: A Comparative Guide to Assay Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dofetilide, understanding the potential for assay cross-reactivity with its primary metabolite, N-desmethyldofetilide, is critical for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of commonly employed analytical methodologies, highlighting their relative performance in distinguishing between the parent drug and its metabolite.

Dofetilide, a potent Class III antiarrhythmic agent, undergoes metabolism in the liver, primarily through N-demethylation, to form this compound.[1] While this metabolite is considered clinically inactive, its structural similarity to dofetilide presents a potential challenge for certain analytical methods, leading to inaccurate quantification of the parent drug.[1] This guide will delve into the specifics of two major assay platforms: ligand-binding assays (immunoassays) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Assay Performance

The specificity of an assay is paramount in bioanalysis. The data presented below summarizes the typical performance characteristics of immunoassays and LC-MS/MS methods in the context of dofetilide and this compound differentiation.

Assay TypePrincipleSpecificity for Dofetilide vs. This compoundPotential for Cross-ReactivityTypical Application
Immunoassay Antibody-antigen bindingModerate to LowHighHigh-throughput screening (potential for over-quantification)
LC-MS/MS Chromatographic separation and mass-to-charge ratio detectionVery HighVery Low to NegligibleDefinitive quantification in clinical and preclinical studies

As indicated in the table, LC-MS/MS methods are demonstrably superior in their ability to differentiate between dofetilide and its metabolites.[2][3] The chromatographic separation step ensures that the two compounds are resolved based on their physicochemical properties before detection by the mass spectrometer, which further distinguishes them based on their unique mass-to-charge ratios. In contrast, immunoassays rely on the binding of an antibody to the target analyte.[4] Due to the structural similarity between dofetilide and this compound, the antibody may bind to both, leading to an overestimation of the true dofetilide concentration.[5]

Experimental Protocols

To experimentally determine the cross-reactivity of an assay, a systematic protocol is required. Below are detailed methodologies for assessing the specificity of both immunoassay and LC-MS/MS methods.

Protocol for Assessing Immunoassay Cross-Reactivity

This protocol is designed to quantify the percentage of cross-reactivity of a dofetilide immunoassay with this compound.

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a series of calibration standards of dofetilide in the relevant biological matrix (e.g., plasma, urine).

  • Prepare QC samples at low, medium, and high concentrations of dofetilide.

  • Prepare a stock solution of this compound.

2. Generation of a Dofetilide Standard Curve:

  • Analyze the dofetilide calibration standards according to the immunoassay manufacturer's instructions.

  • Generate a standard curve by plotting the assay response against the known concentrations of dofetilide.

3. Cross-Reactivity Assessment:

  • Spike a drug-free biological matrix with this compound at a high concentration (e.g., 1000 ng/mL).

  • Analyze this sample using the dofetilide immunoassay.

  • Determine the apparent "dofetilide" concentration from the standard curve.

4. Calculation of Percent Cross-Reactivity:

  • Use the following formula to calculate the percentage of cross-reactivity: % Cross-Reactivity = (Apparent Dofetilide Concentration / Concentration of this compound) x 100

Protocol for Specificity Validation of an LC-MS/MS Method

This protocol ensures that the LC-MS/MS method can distinguish and accurately quantify dofetilide in the presence of this compound.

1. Optimization of Chromatographic Separation:

  • Develop a liquid chromatography method that achieves baseline separation between dofetilide and this compound. This typically involves optimizing the mobile phase composition, gradient, and column chemistry.

2. Mass Spectrometric Detection:

  • Optimize the mass spectrometer parameters for the detection of both dofetilide and this compound. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

3. Specificity and Selectivity Experiment:

  • Analyze a blank matrix sample to ensure no interfering peaks are present at the retention times of dofetilide and this compound.

  • Analyze a matrix sample spiked with this compound alone to confirm that it does not produce a signal in the MRM channel for dofetilide.

  • Analyze a matrix sample spiked with dofetilide alone to confirm its retention time and signal.

  • Analyze a matrix sample spiked with both dofetilide and this compound to demonstrate chromatographic resolution and the absence of ion suppression or enhancement effects.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

cluster_metabolism Dofetilide Metabolism cluster_assay Assay Cross-Reactivity Dofetilide Dofetilide This compound This compound Dofetilide->this compound CYP3A4 Assay Antibody Assay Antibody Dofetilide->Assay Antibody Binds (Intended) This compound->Assay Antibody Cross-reacts

Dofetilide Metabolism and Assay Cross-Reactivity

Start Start Prepare Dofetilide Standards and QCs Prepare Dofetilide Standards and QCs Start->Prepare Dofetilide Standards and QCs Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Analyze Dofetilide Standards (Generate Curve) Analyze Dofetilide Standards (Generate Curve) Prepare Dofetilide Standards and QCs->Analyze Dofetilide Standards (Generate Curve) Spike Matrix with this compound Spike Matrix with this compound Prepare this compound Solution->Spike Matrix with this compound Analyze Spiked Sample with Dofetilide Assay Analyze Spiked Sample with Dofetilide Assay Analyze Dofetilide Standards (Generate Curve)->Analyze Spiked Sample with Dofetilide Assay Spike Matrix with this compound->Analyze Spiked Sample with Dofetilide Assay Calculate Apparent Dofetilide Concentration Calculate Apparent Dofetilide Concentration Analyze Spiked Sample with Dofetilide Assay->Calculate Apparent Dofetilide Concentration Calculate % Cross-Reactivity Calculate % Cross-Reactivity Calculate Apparent Dofetilide Concentration->Calculate % Cross-Reactivity End End Calculate % Cross-Reactivity->End

References

A Comparative Guide to Dofetilide Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of the antiarrhythmic drug Dofetilide across various species, including humans, rats, mice, dogs, and monkeys. The information presented is curated from peer-reviewed scientific literature and regulatory documents to support preclinical drug development and translational research.

Executive Summary

Dofetilide is primarily cleared from the body through a combination of renal excretion of the unchanged drug and hepatic metabolism. The main metabolic pathways are consistent across species and involve N-dealkylation and N-oxidation of the tertiary nitrogen atom. However, significant quantitative differences exist in the extent of metabolism, with rodents exhibiting a much higher metabolic clearance than dogs and humans. In humans, Dofetilide metabolism is a minor route of elimination, with the majority of the drug excreted unchanged in the urine. The cytochrome P450 enzyme CYP3A4 has been identified as the primary enzyme responsible for Dofetilide metabolism in human liver microsomes. The metabolites of Dofetilide are generally considered to be inactive or significantly less active than the parent compound.

Comparative Metabolic Profile

The following table summarizes the available quantitative data on Dofetilide metabolism in different species. It is important to note that while the metabolic pathways are qualitatively similar, precise quantitative data for metabolites in non-human species is limited in the public domain.

SpeciesUnchanged Dofetilide in Urine (% of dose)Unchanged Dofetilide in Plasma (% of total radioactivity)Major MetabolitesPrimary Metabolizing EnzymeRate of Oxidative Metabolism (in liver microsomes)
Human ~64% (80% of total urinary excretion)[1]~75%[2]N-desmethyl-dofetilide (<3.5% of urinary radioactivity), N-oxide (<3.5% of urinary radioactivity)[1]CYP3A4[3][4]Low[3]
Rat (Male) Unchanged drug is the major component[2]Data not availableN-dealkylation and N-oxidation products[2]Cytochrome P450 enzymesHigh[3]
Rat (Female) Unchanged drug is the major component[2]Data not availableN-dealkylation and N-oxidation products[2]Cytochrome P450 enzymesModerate to High[3]
Mouse Unchanged drug is the major component[2]Data not availableN-dealkylation and N-oxidation products[2]Cytochrome P450 enzymesHigh
Dog Unchanged drug is the major component[2]Data not availableN-dealkylation and N-oxidation products[2]Cytochrome P450 enzymesLow to Moderate[3]
Monkey Data not availableData not availableAssumed to be N-dealkylation and N-oxidation productsCytochrome P450 enzymesData not available

Metabolic Pathways

The metabolism of Dofetilide primarily occurs at the tertiary amine, leading to the formation of two major types of metabolites.

Dofetilide_Metabolism Dofetilide Dofetilide N_Dealkylation N-Dealkylation Dofetilide->N_Dealkylation CYP3A4 (Humans) Cytochrome P450 (Animals) N_Oxidation N-Oxidation Dofetilide->N_Oxidation CYP3A4 (Humans) Cytochrome P450 (Animals) N_desmethyl N-desmethyl Dofetilide N_Dealkylation->N_desmethyl N_oxide Dofetilide N-oxide N_Oxidation->N_oxide

Figure 1. Primary metabolic pathways of Dofetilide.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug metabolism across species. Below are representative protocols for in vivo and in vitro studies of Dofetilide metabolism.

In Vivo Metabolism Study Protocol (Rodent Model)

This protocol outlines a typical in vivo study to assess the metabolic profile of Dofetilide in rats.

in_vivo_protocol start Start acclimatization 1. Animal Acclimatization (e.g., Sprague-Dawley rats, 7-10 days) start->acclimatization dosing 2. Dofetilide Administration (Oral gavage or intravenous injection) acclimatization->dosing housing 3. Housing in Metabolic Cages (Collect urine and feces over 24-72h) dosing->housing sampling 4. Blood Sampling (Serial sampling via tail vein or terminal cardiac puncture) dosing->sampling processing 5. Sample Processing (Centrifuge blood for plasma, store samples at -80°C) housing->processing sampling->processing analysis 6. Bioanalysis (LC-MS/MS for quantification of Dofetilide and metabolites) processing->analysis data_analysis 7. Data Analysis (Pharmacokinetic modeling, metabolite profiling) analysis->data_analysis end End data_analysis->end

Figure 2. Workflow for an in vivo Dofetilide metabolism study.

Detailed Steps:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Dose Administration: A single dose of radiolabeled ([14C]) or non-labeled Dofetilide is administered, typically via oral gavage or intravenous injection to assess both first-pass and systemic metabolism.

  • Sample Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h). Blood samples are collected at various time points post-dose.

  • Sample Processing: Urine and homogenized feces are analyzed for total radioactivity. Plasma is separated from blood by centrifugation.

  • Metabolite Profiling and Quantification: Samples are analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.

  • Data Analysis: The percentage of the administered dose excreted as unchanged Dofetilide and each metabolite is calculated for urine and feces. Pharmacokinetic parameters are determined from plasma concentration-time data.

In Vitro Metabolism Study Protocol (Liver Microsomes)

This protocol describes a standard in vitro assay using liver microsomes to investigate the metabolic stability and pathways of Dofetilide.

in_vitro_protocol start Start microsomes 1. Prepare Liver Microsomes (From human, rat, mouse, dog, monkey) start->microsomes incubation_mix 2. Prepare Incubation Mixture (Phosphate buffer, Dofetilide, microsomes) microsomes->incubation_mix pre_incubation 3. Pre-incubation (5 minutes at 37°C) incubation_mix->pre_incubation initiate_reaction 4. Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction incubation 5. Incubation (Time course, e.g., 0, 5, 15, 30, 60 min at 37°C) initiate_reaction->incubation terminate_reaction 6. Terminate Reaction (Add cold acetonitrile) incubation->terminate_reaction centrifugation 7. Centrifugation (Pellet proteins) terminate_reaction->centrifugation analysis 8. Supernatant Analysis (LC-MS/MS for Dofetilide and metabolites) centrifugation->analysis data_analysis 9. Data Analysis (Calculate metabolic rate, half-life) analysis->data_analysis end End data_analysis->end

Figure 3. Workflow for an in vitro Dofetilide metabolism assay.

Detailed Steps:

  • Materials: Liver microsomes from the species of interest, Dofetilide, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), and a quenching solvent (e.g., cold acetonitrile).

  • Incubation: A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), Dofetilide (e.g., 1 µM), and phosphate buffer is pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold quenching solvent.

  • Sample Processing: The quenched samples are centrifuged to pellet the protein.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining Dofetilide and the formation of metabolites.

  • Data Analysis: The rate of disappearance of Dofetilide is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The metabolism of Dofetilide shows qualitative similarities across common preclinical species and humans, with N-dealkylation and N-oxidation being the principal biotransformation pathways. However, significant quantitative differences in metabolic clearance exist, with rodents demonstrating a much higher capacity for Dofetilide metabolism compared to dogs and humans. This lower metabolic clearance in humans contributes to the high bioavailability and predominant renal excretion of the unchanged drug. These species-specific differences in metabolism are critical considerations for the extrapolation of preclinical pharmacokinetic and pharmacodynamic data to humans during drug development. Further studies to precisely quantify the metabolite profiles in preclinical species would provide a more complete understanding of Dofetilide's comparative disposition.

References

Comparative Guide to the Validation of an Analytical Method for N-Desmethyldofetilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a proposed analytical method for the quantification of N-Desmethyldofetilide, a primary metabolite of the antiarrhythmic drug dofetilide, in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies.

Introduction

Proposed Analytical Method: UPLC-MS/MS

This section details a proposed UPLC-MS/MS method for the determination of this compound in plasma. The methodology is adapted from a validated method for dofetilide.[3][4]

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor and product ions.

Method Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for a bioanalytical method, which would be applied to this proposed method for this compound.[5][6][7][8][9]

Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) for both intra-day and inter-day precision.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio should be at least 10:1.
Recovery Consistent and reproducible recovery of the analyte from the biological matrix.
Matrix Effect The effect of matrix components on the ionization of the analyte should be consistent and reproducible.
Stability Analyte should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

Alternative Method: HPLC-UV

While UPLC-MS/MS offers superior sensitivity and selectivity, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method could be considered as an alternative, particularly for in-vitro studies or when higher concentrations of the analyte are expected.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction or Solid-Phase Extraction

  • A more rigorous extraction method like liquid-liquid extraction or solid-phase extraction would likely be required to achieve sufficient cleanup and concentration for UV detection.

2. Chromatographic Conditions

  • System: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by obtaining the UV spectrum of this compound. For dofetilide, a wavelength of 231 nm has been used.[10]

Comparison of Analytical Methods

The following table provides a comparative overview of the proposed UPLC-MS/MS method and a potential HPLC-UV alternative.

FeatureUPLC-MS/MSHPLC-UV
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)
Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for interference from co-eluting compounds)
Sample Volume Small (typically < 100 µL)Larger (typically > 100 µL)
Run Time Short (typically < 10 minutes)Longer (typically > 10 minutes)
Instrumentation Cost HighModerate
Method Development More complexLess complex
Robustness Generally robustGenerally robust

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix using a chromatographic method.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into UPLC/HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (MS/MS or UV) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify G Analytical Method Validation Logic Accuracy Accuracy Range Range Accuracy->Range LLOQ LLOQ Accuracy->LLOQ ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision Precision Precision->Range Precision->LLOQ Precision->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->Range Linearity->ValidatedMethod Range->ValidatedMethod LLOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod Stability Stability Stability->ValidatedMethod

References

Profiling and Identifying Impurities of N-Desmethyldofetilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative overview of the methodologies used for impurity profiling and identification of N-Desmethyldofetilide, a known metabolite and related compound of the antiarrhythmic drug Dofetilide. Due to the limited public data specifically on this compound impurity profiling, this guide will leverage the comprehensive studies conducted on its parent compound, Dofetilide, as a scientifically robust surrogate for outlining analytical strategies.

This compound is recognized as Dofetilide USP Related Compound A.[1] The analytical methods developed for Dofetilide and its degradation products serve as a primary reference for establishing a comprehensive impurity profiling workflow for this compound. Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products.[2][3]

Comparative Analysis of Analytical Techniques for Impurity Profiling

The identification and quantification of impurities in pharmaceutical substances rely on a range of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of modern impurity analysis, offering high sensitivity and specificity.[2][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[6][7][8][9][10]

TechniquePrincipleAdvantagesLimitationsApplication in this compound Profiling
HPLC-UV Separation based on polarity, with detection by UV absorbance.Robust, reproducible, and widely available. Excellent for quantification.Limited peak capacity for highly complex samples. Requires chromophores for detection.Primary method for separation and quantification of known and unknown impurities.
LC-MS/MS Separation by HPLC coupled with mass analysis of the parent ion and its fragments.High sensitivity and selectivity. Provides molecular weight and structural information.Matrix effects can suppress ionization. Quantification can be more complex than HPLC-UV.Identification of unknown impurities and degradation products by providing molecular weight and fragmentation data.
GC-MS Separation of volatile compounds followed by mass spectrometry.Excellent for residual solvents and volatile organic impurities.Not suitable for non-volatile or thermally labile compounds like this compound and its likely impurities.Analysis of volatile process-related impurities and residual solvents.
NMR Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation.Lower sensitivity compared to MS. Requires isolation of the impurity in sufficient quantity.Definitive structure confirmation of isolated unknown impurities.

Experimental Protocols for Impurity Analysis

The following protocols are based on the successful methods used for the analysis of Dofetilide and its degradation products and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Separation

This method is designed to separate this compound from its potential impurities.

  • Column: Reversed-phase C8 column (e.g., Kromasil 100 C8, 4.6 mm x 250 mm, 5 µm).[2][4]

  • Mobile Phase A: 10 mM ammonium acetate in water (pH 6.2).[2][4]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 40
    30 70
    35 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 230 nm.[2][4]

  • Injection Volume: 10 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification

This method is used to obtain mass spectral data for the identification of unknown impurities.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and sensitivity.

  • Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient similar to the HPLC method, but optimized for the shorter column and faster analysis time of UHPLC.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS.

Logical Workflow for Impurity Profiling and Identification

The process of identifying and characterizing impurities in a drug substance like this compound follows a systematic workflow. This workflow begins with subjecting the sample to stress conditions to generate potential degradation products, followed by separation and detection, and finally, structural elucidation of the identified impurities.

G cluster_0 Sample Preparation and Stress Testing cluster_1 Analytical Separation and Detection cluster_2 Data Analysis and Impurity Identification cluster_3 Structure Elucidation and Confirmation Sample Sample Stress_Conditions Forced Degradation (Acid, Base, Oxidation, Heat, Light) Sample->Stress_Conditions HPLC_UPLC HPLC / UPLC Separation Stress_Conditions->HPLC_UPLC UV_DAD UV / DAD Detection HPLC_UPLC->UV_DAD MS_MSMS Mass Spectrometry (MS, MS/MS) HPLC_UPLC->MS_MSMS Data_Processing Chromatographic Data Processing MS_MSMS->Data_Processing Impurity_Detection Detection of Impurity Peaks Data_Processing->Impurity_Detection MW_Determination Molecular Weight Determination (from MS) Impurity_Detection->MW_Determination Fragmentation_Analysis Fragmentation Pattern Analysis (from MS/MS) MW_Determination->Fragmentation_Analysis Proposed_Structure Propose Impurity Structure Fragmentation_Analysis->Proposed_Structure Isolation Impurity Isolation (Preparative HPLC) Proposed_Structure->Isolation NMR_Analysis NMR Analysis (1H, 13C, 2D) Isolation->NMR_Analysis Final_Structure Confirm Impurity Structure NMR_Analysis->Final_Structure

Caption: Workflow for this compound impurity profiling.

Potential Impurities of this compound

Based on the forced degradation studies of Dofetilide, potential impurities for this compound could arise from similar degradation pathways, including:

  • Oxidation: N-oxide formation on the tertiary amine is a common degradation pathway.[2][4]

  • Hydrolysis: Hydrolysis of the sulfonamide groups could occur under acidic or basic conditions.

  • Photodegradation: Exposure to light can lead to the formation of various degradants.[2][4]

It is also critical to consider process-related impurities that may be introduced during the synthesis of this compound. These can include starting materials, intermediates, and by-products of side reactions. A thorough understanding of the synthetic route is essential for targeting these potential impurities.

This guide provides a framework for the systematic profiling and identification of impurities in this compound. By adapting the well-established analytical methods used for its parent compound, Dofetilide, and employing a logical workflow, researchers can effectively ensure the quality and safety of this pharmaceutical compound.

References

Assessing the Clinical Relevance of N-Desmethyldofetilide Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of dofetilide and its major metabolite, N-desmethyldofetilide. The clinical relevance of this compound is assessed through a review of available experimental data on its cardiac ion channel activity and its contribution to the overall pharmacological profile of dofetilide.

Executive Summary

Dofetilide is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG). This action prolongs the cardiac action potential and is effective in treating atrial fibrillation and flutter. However, this mechanism is also linked to a risk of proarrhythmia, specifically Torsades de Pointes (TdP). Dofetilide is primarily cleared unchanged by the kidneys, with a smaller portion metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form this compound. In vitro studies have demonstrated that this compound is significantly less potent in its ability to block the hERG channel compared to the parent compound. This considerable difference in potency, coupled with its low circulating plasma concentrations, suggests that this compound has minimal clinical relevance.

Data Presentation: Comparative Electrophysiological Potency

The following table summarizes the available quantitative data comparing the hERG channel blocking potency of dofetilide and this compound.

CompoundTargetAssay TypeIC50 ValuePotency Relative to DofetilideReference
Dofetilide hERG (IKr)Patch Clamp7-13 nM-[1]
This compound hERG (IKr)In vitro pharmacology>20-fold higher than dofetilideAt least 20-fold lower[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

hERG (IKr) Current Measurement using Patch Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of a compound on the hERG potassium channel current.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.

  • Technique: Whole-cell patch clamp technique is employed.

  • Procedure:

    • Cells are cultured to an appropriate confluency and then isolated for recording.

    • A glass micropipette with a tip diameter of 1-2 µm, filled with an intracellular solution, is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

    • The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior (whole-cell configuration).

    • The cell is held at a negative holding potential (e.g., -80 mV) using a voltage clamp amplifier.

    • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the outward tail current, which is characteristic of hERG.

    • A stable baseline current is recorded before the application of the test compound.

    • The test compound is then perfused at increasing concentrations, and the effect on the hERG tail current is measured.

    • The percentage of current inhibition at each concentration is calculated relative to the baseline.

    • The IC50 value, the concentration at which the compound inhibits 50% of the hERG current, is determined by fitting the concentration-response data to the Hill equation.

Cardiac Action Potential Duration Measurement using Microelectrode Arrays (MEAs)

Objective: To assess the effect of a compound on the action potential duration (APD) of cardiomyocytes.

Methodology:

  • Cell Type: Primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Technique: Microelectrode array (MEA) technology.

  • Procedure:

    • Cardiomyocytes are seeded onto the MEA plates, where they form a spontaneously beating syncytium that couples to the electrodes.

    • The electrodes detect the extracellular field potentials generated by the propagating action potentials.

    • A stable baseline recording of the field potential duration (FPD), a surrogate for the APD, is established.

    • The test compound is added to the culture medium at various concentrations.

    • The FPD is recorded at different time points after compound application.

    • The change in FPD from baseline is calculated for each concentration to determine the compound's effect on cardiac repolarization. An increase in FPD indicates a prolongation of the action potential.

Mandatory Visualization

Dofetilide_Metabolism_and_Action cluster_0 Dofetilide Administration cluster_1 Metabolism (Liver) cluster_2 Cardiac Myocyte Dofetilide Dofetilide CYP3A4 CYP3A4 Dofetilide->CYP3A4 N-dealkylation hERG hERG (IKr) Channel Dofetilide->hERG Potent Blockade (IC50: 7-13 nM) N_Desmethyl This compound CYP3A4->N_Desmethyl N_Desmethyl->hERG Weak Blockade (>20-fold less potent) AP Action Potential Prolongation hERG->AP Reduced K+ Efflux TdP Torsades de Pointes (Proarrhythmia Risk) AP->TdP Excessive Prolongation

Dofetilide metabolism and its comparative effects on the hERG channel.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Data Analysis cluster_2 Clinical Relevance Assessment start Test Compound (Dofetilide or this compound) patch_clamp hERG Patch Clamp Assay (HEK293 cells) start->patch_clamp mea Action Potential Assay (hiPSC-CMs on MEA) start->mea ic50 Determine IC50 for hERG Blockade patch_clamp->ic50 apd Measure Change in Action Potential Duration mea->apd relevance Compare Potency and Plasma Concentrations ic50->relevance apd->relevance

Experimental workflow for assessing cardiac electrophysiological effects.

Conclusion

The available evidence strongly indicates that this compound, the primary metabolite of dofetilide, does not contribute significantly to the clinical electrophysiological effects observed with dofetilide administration. In vitro studies consistently show that this compound is at least 20 times less potent at blocking the hERG channel than its parent compound[2]. Furthermore, regulatory documents have stated that dofetilide metabolites are considered clinically inactive and are found at concentrations below the quantifiable limit in plasma.

Therefore, for the purpose of assessing the clinical risk of proarrhythmia and the therapeutic efficacy of dofetilide, monitoring plasma concentrations of the parent drug remains the most relevant and critical parameter. The levels of this compound are unlikely to provide additional clinically meaningful information for patient management or drug development decisions.

References

A Comparative Analysis of N-Desmethyldofetilide and Other Dofetilide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of N-desmethyldofetilide and other metabolites of the potent Class III antiarrhythmic agent, dofetilide. The data presented is compiled from in vitro studies to assist researchers in understanding the structure-activity relationships and the clinical pharmacological profile of dofetilide and its metabolic products.

Executive Summary

Dofetilide is a highly specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization. Its metabolism in humans is limited, with the majority of the drug excreted unchanged. The primary metabolic pathway is oxidative N-dealkylation, leading to the formation of several metabolites. This guide focuses on the comparative pharmacology of the major metabolite, this compound, and other identified metabolites, summarizing their activity on cardiac ion channels.

The key findings from in vitro electrophysiological studies indicate that all identified metabolites of dofetilide are substantially less active than the parent compound. This lack of significant pharmacological activity from its metabolites underscores that the clinical effects of dofetilide are attributable to the parent drug itself.

Comparative Pharmacological Activity

The following table summarizes the quantitative data on the in vitro pharmacological activity of dofetilide and its primary metabolites. The data is extracted from studies on their effects on cardiac action potential duration (a measure of Class III antiarrhythmic activity) and on the maximal rate of depolarization of the action potential (an indicator of Class I antiarrhythmic activity).

CompoundTarget/AssayPotency (Relative to Dofetilide)IC50 / Effective Concentration
Dofetilide Guinea Pig Papillary Muscle (Action Potential Duration)110 nM (causes significant prolongation)
Guinea Pig Papillary Muscle (Vmax)-No effect at concentrations up to 10 µM
This compound Guinea Pig Papillary Muscle (Action Potential Duration)~1/50th~500 nM
Guinea Pig Papillary Muscle (Vmax)-No significant effect
N-dealkylation Metabolite 2 Guinea Pig Papillary Muscle (Action Potential Duration)~1/20th~200 nM
Guinea Pig Papillary Muscle (Vmax)-No significant effect
N-dealkylation Metabolite 3 Guinea Pig Papillary Muscle (Action Potential Duration)~1/30th~300 nM
Guinea Pig Papillary Muscle (Vmax)-No significant effect
Dofetilide N-oxide Guinea Pig Papillary Muscle (Action Potential Duration)InactiveNo effect at concentrations up to 10 µM
Guinea Pig Papillary Muscle (Vmax)Weak activityMinor effects only at high concentrations

Experimental Protocols

The data presented in this guide is based on established in vitro electrophysiological models. The following is a detailed methodology for the key experiments cited.

Assessment of Class III Antiarrhythmic Activity (Action Potential Duration)
  • Preparation: Right ventricular papillary muscles were isolated from male Dunkin-Hartley guinea pigs.

  • Apparatus: The tissues were mounted in a 5-ml organ bath and superfused with oxygenated Tyrode's solution at 37°C.

  • Stimulation: The preparations were stimulated at a frequency of 1 Hz with square-wave pulses of 1 msec duration at twice the threshold voltage.

  • Recording: Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl. The action potential duration at 90% repolarization (APD90) was measured.

  • Procedure: After a 60-minute equilibration period, baseline action potentials were recorded. Dofetilide or its metabolites were then added to the superfusate in increasing concentrations. The steady-state effect at each concentration was recorded.

Assessment of Class I Antiarrhythmic Activity (Vmax)
  • Preparation and Apparatus: The same guinea pig papillary muscle preparation as described above was used.

  • Recording: The maximal rate of depolarization (Vmax) of the action potential upstroke was measured.

  • Procedure: Following the same protocol as for APD90 measurement, the effect of dofetilide and its metabolites on Vmax was determined at various concentrations.

Dofetilide Metabolism and Experimental Workflow

The following diagrams illustrate the metabolic pathway of dofetilide and the general workflow for assessing the pharmacological activity of its metabolites.

dofetilide_metabolism dofetilide Dofetilide n_desmethyl This compound (Major Metabolite) dofetilide->n_desmethyl CYP3A4 (N-demethylation) n_dealkyl_2 N-dealkylation Metabolite 2 dofetilide->n_dealkyl_2 CYP3A4 (N-dealkylation) n_dealkyl_3 N-dealkylation Metabolite 3 dofetilide->n_dealkyl_3 CYP3A4 (N-dealkylation) n_oxide Dofetilide N-oxide dofetilide->n_oxide N-oxidation excretion Renal Excretion (Unchanged) dofetilide->excretion

Caption: Metabolic pathway of dofetilide.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Electrophysiological Recording cluster_analysis Data Analysis prep1 Isolate Guinea Pig Papillary Muscle exp1 Mount in Organ Bath & Superfuse with Tyrode's prep1->exp1 exp2 Stimulate at 1 Hz exp1->exp2 exp3 Record Action Potentials (Microelectrodes) exp2->exp3 compound_admin Administer Dofetilide or Metabolite (Increasing Conc.) exp3->compound_admin analysis1 Measure APD90 (Class III Activity) analysis3 Compare Potency vs. Dofetilide analysis1->analysis3 analysis2 Measure Vmax (Class I Activity) analysis2->analysis3 end End analysis3->end start Start start->prep1 compound_admin->analysis1 compound_admin->analysis2

Caption: Experimental workflow for metabolite activity assessment.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of N-Desmethyldofetilide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. N-Desmethyldofetilide, a metabolite of the antiarrhythmic agent Dofetilide, requires careful management as a research chemical with potentially hazardous properties.[1][2] This guide provides a comprehensive, step-by-step approach to its safe disposal, emphasizing adherence to institutional protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Table 1: Recommended Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from splashes or airborne particles.[3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if handling powders outside of a fume hood or if aerosolization is possible.[4]
Ventilation Well-ventilated area, preferably a chemical fume hoodTo minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a potentially hazardous chemical. The following protocol is based on best practices for the disposal of research-grade chemicals and should be adapted to comply with your institution's specific chemical hygiene plan and local, state, and federal regulations.

1. Initial Assessment and Waste Segregation:

  • Determine the physical state: Identify whether the waste is solid (e.g., pure compound, contaminated labware) or liquid (e.g., in solution).

  • Segregate the waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated, properly labeled hazardous waste container.

2. Waste Containerization and Labeling:

  • Use appropriate containers: Collect solid waste in a clearly labeled, sealable container. Liquid waste should be stored in a compatible, leak-proof container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.

3. Disposal Pathway Determination:

  • Consult institutional guidelines: The primary step is to consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for disposing of chemical waste.

  • Do not dispose down the drain: Unless explicitly approved by your EHS department for specific, neutralized, and dilute solutions, do not dispose of this compound or its solutions down the sanitary sewer.[5]

  • Professional disposal: The recommended and safest method for disposal is through a licensed chemical waste management company.[6] Your institution's EHS department will have established procedures for the pickup and disposal of such waste.

4. Decontamination of Labware:

  • Thorough cleaning: Any labware that has come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol or isopropanol), followed by washing with soap and water.

  • Collect rinsate: The initial solvent rinse should be collected as hazardous waste.

Experimental Protocols

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste: - Solid or Liquid? - Contaminated materials? start->assess containerize Select Appropriate Hazardous Waste Container assess->containerize label Label Container: - 'Hazardous Waste' - 'this compound' - Date and Quantity containerize->label consult Consult Institutional EHS Guidelines label->consult ehs_pickup Arrange for Pickup by EHS or Approved Vendor consult->ehs_pickup decontaminate Decontaminate Glassware and Work Area ehs_pickup->decontaminate collect_rinsate Collect First Rinse as Hazardous Waste decontaminate->collect_rinsate end End: Disposal Complete decontaminate->end After decontamination collect_rinsate->containerize Add to waste container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.